molecular formula C11H7N3O2 B1382220 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1803595-29-0

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1382220
CAS No.: 1803595-29-0
M. Wt: 213.19 g/mol
InChI Key: SHKJTABSOWWZDU-UHFFFAOYSA-N
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Description

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-cyanophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJTABSOWWZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-29-0
Record name 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Biological Activity of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, highly promising class of these compounds: derivatives of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid. The strategic placement of the 3-cyanophenyl group at the N1 position and the carboxylic acid at the C3 position creates a versatile template for chemical modification, leading to compounds with diverse and potent biological profiles. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation, tailored for researchers and professionals in drug discovery and development.

Synthetic Pathways: From Core Scaffold to Functional Derivatives

The synthesis of the pyrazole core is a well-established process in organic chemistry, most classically achieved through the Knorr pyrazole synthesis or similar cyclocondensation reactions.[6] The specific synthesis of the this compound scaffold involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, 3-cyanophenylhydrazine.

The true versatility of this scaffold lies in the derivatization of the C3-carboxylic acid group. Standard organic chemistry transformations allow for the creation of extensive libraries of amides, esters, and other analogues, which is crucial for probing structure-activity relationships and optimizing for potency and selectivity.[7][8]

G cluster_0 Core Synthesis cluster_1 Derivatization Dicarbonyl 1,3-Dicarbonyl Compound Core 1-(3-cyanophenyl)-1H- pyrazole-3-carboxylic acid Dicarbonyl->Core Cyclocondensation Hydrazine 3-Cyanophenylhydrazine Hydrazine->Core Amides Amide Derivatives Core->Amides Amine Coupling Esters Ester Derivatives Core->Esters Esterification Hybrids Hybrid Molecules Core->Hybrids Linker Chemistry

Caption: General workflow for synthesis and derivatization.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives are extensively explored as potent anticancer agents.[9][10] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes that drive cancer progression, induction of programmed cell death (apoptosis), and interference with the cellular machinery required for division.[9][10][11]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases.[9][10] Because the pyrazole nucleus can act as an isostere of the purine nucleus, it is particularly effective as an ATP-competitive inhibitor, blocking the kinase's ability to phosphorylate its target proteins and thus halting downstream signaling.[12]

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle.[13] Pyrazole derivatives have been designed to inhibit CDKs, such as CDK2, CDK4, and CDK6, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and preventing cancer cell replication.[11][12][14][15][16]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, promotes tumor growth. Certain pyrazole-based compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them valuable for treating non-small cell lung cancer and other malignancies.[9][11][17]

  • Other Kinase Targets: The pyrazole scaffold has been successfully incorporated into inhibitors of a wide range of other kinases implicated in cancer, including FLT3, PI3K, and MEK1, demonstrating its broad applicability in targeted cancer therapy.[6][9][11][16]

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole CarbaldehydeMCF-7 (Breast)0.25[9][11]
Pyrazolo[3,4-d]pyrimidineA549 (Lung)8.21[11]
Pyrazolyl Hydroxamic AcidA549 (Lung)< 5.0[18]
3,4-diaryl PyrazoleVarious0.00006 - 0.00025[11]
Indole-Pyrazole HybridHCT116 (Colon)< 23.7[11]
1,3,5-triazine-pyrazoleHCT116 (Colon)229.4 (nM)[17]

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[1] Derivatives of pyrazole-3-carboxylic acid have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[1][19][20]

Antibacterial and Antifungal Spectrum

Studies have shown that these compounds can inhibit the growth of clinically relevant microbes. For instance, certain derivatives exhibit notable activity against Staphylococcus aureus (including methicillin-resistant strains), Bacillus subtilis, Escherichia coli, and various Candida species like C. albicans and C. tropicalis.[1][19][20] The mechanism often involves the disruption of essential cellular processes in the microbe.

Antimicrobial Efficacy Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
4-acyl-pyrazole-3-carboxylic acidsS. aureus16[19]
Pyrazolo[3,4-d]pyridazin-7-oneBacillus cereus32[7]
1H-pyrazole-3-carboxylic acidS. aureus25.1 (µM)[1]
Pyrazole-3-carboxamideEscherichia coliNot specified[21]
Pyrazole-NO HybridPseudomonas aeruginosaNot specified[21]

Anti-inflammatory Activity: Modulating the Inflammatory Response

The discovery of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, highlighted the immense potential of this scaffold in treating inflammation.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[23] Many pyrazole derivatives show significant anti-inflammatory effects, often through a similar mechanism.[5][12][22][23]

Mechanism of Action: COX Inhibition

COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. The ideal anti-inflammatory agent selectively inhibits COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition. The structural features of pyrazole derivatives can be fine-tuned to achieve this selectivity.[22]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-2 Enzyme AA->COX PG Prostaglandins COX->PG Inflammation Pain & Inflammation PG->Inflammation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate acute anti-inflammatory activity. Efficacy is measured as the percentage of edema inhibition.

Derivative ClassEdema Inhibition (%)Reference
1-benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acidPotent activity reported[4]
Pyrazole-Pyrazoline Hybrid28.6 - 30.9[23]
Pyrazole-NO HybridSignificant activity reported[21]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various biological assays reveals key relationships between chemical structure and biological function.[24] Understanding these SARs is critical for guiding the design of more potent and selective drug candidates.

  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N1-phenyl ring significantly impact activity. Electron-withdrawing groups like halogens (Cl, Br) or electron-donating groups like methoxy (OCH3) can enhance potency, likely by modulating the electronic properties of the pyrazole ring or by forming specific interactions within the target's binding pocket.[25]

  • Derivatization of the Carboxylic Acid: Converting the C3-carboxylic acid to various amides or esters is a common strategy to improve cell permeability and oral bioavailability. The nature of the amine or alcohol used for this derivatization can introduce new interaction points with the biological target, often leading to a dramatic increase in activity.[23]

  • Substitution on the Pyrazole Ring: Modifications at the C4 and C5 positions of the pyrazole core can influence the molecule's conformation and steric profile, which in turn affects how it fits into the active site of an enzyme. Appropriate substitution can enhance efficacy and tumor selectivity.[9][10]

Key Experimental Protocols

The reliable evaluation of these compounds depends on robust and standardized experimental protocols.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a positive control drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

  • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The derivatives of this compound represent a highly adaptable and potent class of molecules with significant therapeutic potential. The research to date clearly demonstrates their capacity to act as anticancer, antimicrobial, and anti-inflammatory agents through well-defined mechanisms of action. The structure-activity relationship studies provide a rational basis for the future design of even more effective compounds.

Future research should focus on optimizing lead compounds for improved selectivity and pharmacokinetic properties. While in vitro data is promising, comprehensive in vivo studies are necessary to validate the efficacy and safety of these derivatives in preclinical models. Furthermore, the exploration of novel hybrid molecules, where this pyrazole scaffold is linked to other pharmacophores, could lead to multi-target agents with enhanced therapeutic profiles and the potential to overcome drug resistance.[24] The continued investigation of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]

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  • (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Bentham Science. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Publications. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2018). SciSpace. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. ijpsr.com. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group. [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (2016). Researcher.Life. [Link]

  • This compound (C11H7N3O2). PubChem. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). PMC. [Link]

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Technical Monograph: Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Pharmacophore Architecture, and Translational Applications

Executive Summary & Pharmacophore Architecture

The pyrazole carboxylic acid scaffold represents a cornerstone in modern medicinal and agrochemical chemistry.[1] Unlike simple heterocycles, the pyrazole ring (1,2-diazole) offers a unique electronic profile characterized by high aromatic stability and the ability to act as both a hydrogen bond donor (N-H) and acceptor (N:).

When functionalized with a carboxylic acid moiety—typically at the C3 or C4 position—the scaffold becomes a versatile "warhead" precursor. The acid group serves as a critical handle for generating amides, esters, and hydrazides, which are central to high-affinity ligand interactions in enzymes such as Succinate Dehydrogenase (SDH) in fungi and Cyclin-Dependent Kinases (CDKs) in human oncology.

Structural Logic
  • Rigidity: The planar pyrazole core restricts the conformational entropy of attached side chains, pre-organizing the molecule for active site binding.

  • Dipole Alignment: The adjacent nitrogen atoms create a specific dipole moment that facilitates pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

  • Metabolic Stability: Introduction of fluorine (e.g., -CF3) at the C3 position, a common motif in SDHI fungicides like Fluxapyroxad, prevents oxidative metabolism while enhancing lipophilicity.

Synthetic Methodologies: The "Build vs. Functionalize" Paradigm

The synthesis of pyrazole carboxylic acids generally follows two distinct logical paths: Cyclocondensation (The "Build" approach) and Direct Functionalization (The "Modify" approach) .

The Knorr Cyclocondensation (C3/C5 Access)

The classical route involves the reaction of hydrazines with 1,3-dicarbonyl equivalents. To access the carboxylic acid, one typically employs a


-keto ester.
  • Regioselectivity Challenge: The reaction of an unsymmetrical

    
    -keto ester with a substituted hydrazine often yields a mixture of regioisomers (1,3- vs. 1,5-isomers).
    
  • Solution: Steric control or solvent polarity adjustments (e.g., using ethanol vs. acetic acid) can shift the equilibrium toward the thermodynamically stable isomer.

The Vilsmeier-Haack Formylation (C4 Access)

Accessing the C4-carboxylic acid is synthetically more demanding. A robust "field-proven" method involves the Vilsmeier-Haack reaction on hydrazones, generating a 4-formyl pyrazole which is subsequently oxidized to the acid. This method is preferred for its high regioselectivity.

Visualization of Synthetic Logic

SynthesisPathways Start1 Hydrazine (R-NHNH2) Process1 Knorr Condensation (Reflux/EtOH) Start1->Process1 Start2 Beta-Keto Ester Start2->Process1 Start3 Hydrazone Intermediate Process2 Vilsmeier-Haack (POCl3/DMF) Start3->Process2 Product1 Pyrazole-3-Carboxylate (Ester) Process1->Product1 Cyclization Product2 Pyrazole-4-Carbaldehyde Process2->Product2 Formylation & Cyclization Process3 Oxidation (KMnO4 or NaClO2) Final4 Pyrazole-4-Carboxylic Acid Process3->Final4 Oxidation Final3 Pyrazole-3-Carboxylic Acid Product1->Final3 Hydrolysis Product2->Process3

Figure 1: Divergent synthetic pathways for accessing C3 vs. C4 pyrazole carboxylic acid derivatives.

Therapeutic & Agrochemical Applications

Agrochemicals: The SDHI Revolution

The most commercially significant application of pyrazole carboxylic acid derivatives lies in Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mechanism: These compounds (e.g., Fluxapyroxad, Isopyrazam) bind to the ubiquinone-binding pocket (Site Q) of Complex II in the fungal mitochondrial respiratory chain.

  • The "Acid" Role: The pyrazole-4-carboxylic acid is the precursor to the carboxamide linker. The amide oxygen accepts a hydrogen bond from Tyrosine residues (e.g., Tyr83), while the amide proton donates to a nearby Serine or Histidine.

  • Data Summary:

Compound ClassTarget SiteKey Structural FeaturePrimary Indication
SDHI Fungicides Complex II (Site Q)Pyrazole-4-carboxamide bridgeRhizoctonia solani, Botrytis cinerea
COX-2 Inhibitors COX-2 Hydrophobic Channel1,5-Diarylpyrazole coreInflammation, Pain (e.g., Celecoxib analogues)
Kinase Inhibitors ATP Binding PocketC3/C4-Amide H-bonding motifNon-Small Cell Lung Cancer (EGFR inhibition)
Oncology: Kinase Inhibition

In drug discovery, pyrazole-3-carboxylic acid derivatives are often elaborated into inhibitors of EGFR (Epidermal Growth Factor Receptor). The nitrogen atoms of the pyrazole ring mimic the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region.

Experimental Protocols

The following protocols are designed for reproducibility and high yield, based on optimized literature methods.

Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid (Vilsmeier Route)

Rationale: This route avoids the regioisomer issues of direct condensation for C4 acids.

Reagents: Phenylhydrazine, Acetophenone, DMF (anhydrous), POCl3, NaClO2.

  • Hydrazone Formation:

    • Reflux acetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid for 2 hours.

    • Cool, filter the solid hydrazone, and dry.

  • Vilsmeier-Haack Cyclization:

    • Caution: Perform in a fume hood.

    • Place anhydrous DMF (30 mmol) in a round-bottom flask at 0°C. Dropwise add POCl3 (30 mmol). Stir for 15 min to form the Vilsmeier salt.

    • Dissolve the hydrazone (10 mmol) in minimal DMF and add to the mixture.

    • Heat to 70–80°C for 4 hours.

    • Pour onto crushed ice and neutralize with NaHCO3. The yellow precipitate is 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde .

  • Pinnick Oxidation (Aldehyde to Acid):

    • Dissolve the aldehyde (5 mmol) in t-BuOH/H2O (4:1).

    • Add NaH2PO4 (buffer) and 2-methyl-2-butene (scavenger).

    • Add NaClO2 (7 mmol) slowly at 0°C. Stir at room temperature for 3 hours.

    • Acidify with 1M HCl to precipitate the pyrazole-4-carboxylic acid .

Protocol B: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Knorr Route)

Rationale: Standard access to C3 derivatives.

  • Condensation:

    • Dissolve diethyl dioxosuccinate or ethyl acetopyruvate (10 mmol) in glacial acetic acid (15 mL).

    • Add hydrazine hydrate (11 mmol) dropwise at 0°C (exothermic).

    • Reflux for 3 hours.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Dilute residue with ice water and extract with ethyl acetate.

    • Wash with brine, dry over Na2SO4, and concentrate.

    • Recrystallize from ethanol/hexane to obtain the ester.

Mechanism of Action Visualization (SDHI)

The following diagram illustrates the critical binding mode of Pyrazole-4-carboxamide derivatives (derived from the acid) within the fungal Succinate Dehydrogenase enzyme.

SDH_Binding cluster_pocket Fungal Complex II (Ubiquinone Site) cluster_inhibitor Pyrazole-4-Carboxamide Inhibitor Residue1 Tyrosine (Tyr83) (H-Bond Donor) Residue2 Tryptophan (Trp164) (Pi-Pi Stacking) Residue3 Serine/Histidine (H-Bond Acceptor) PyrazoleCore Pyrazole Core (Lipophilic Scaffold) PyrazoleCore->Residue2 Pi-Stacking AmideO Amide Carbonyl (C=O) AmideO->Residue1 H-Bond Acceptance AmideNH Amide Proton (N-H) AmideNH->Residue3 H-Bond Donation

Figure 2: Molecular docking logic of pyrazole-4-carboxamide fungicides (e.g., Fluxapyroxad) derived from pyrazole carboxylic acids.

References

  • Cetin, A. (2020).[1] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). Link

  • Zhang, Y., et al. (2023).[2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.[3][4] Link

  • Hou, S. T., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.[5] Journal of Agricultural and Food Chemistry, 73(36).[5] Link

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[6] Link

  • Rheinheimer, J., et al. (2008). The Mode of Action of the New Pyrazole Carboxamide Fungicides. Modern Crop Protection Compounds, Wiley-VCH. Link

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The Pyrazole Paradigm: Advanced Strategies for Discovery and Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole ring is not merely a structural linker; it is a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor) and Sildenafil (PDE5 inhibitor). Its utility stems from its unique physicochemical duality:

  • Tautomeric Versatility: The unsubstituted NH-pyrazole acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking peptide bonds.

  • Rigid Geometry: The planar 5-membered ring positions substituents at precise vectors (approx. 138° and 108°), ideal for occupying orthogonal hydrophobic pockets in kinase active sites.

However, the synthesis of substituted pyrazoles—specifically regiocontrol —remains the primary bottleneck. Classical methods often yield intractable mixtures of isomers (N1-substituted 1,3- vs. 1,5-isomers), complicating SAR studies and scale-up.

This guide moves beyond textbook chemistry to detail field-proven, high-fidelity protocols for synthesizing and validating novel pyrazole entities with >95% regioselectivity.

Strategic Rationale: The Regioselectivity Challenge

In the classical Knorr Pyrazole Synthesis (condensation of hydrazine with a 1,3-dicarbonyl), the formation of two regioisomers is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • The Problem: Standard conditions (EtOH, reflux) often result in a thermodynamic mixture (e.g., 60:40 ratio), requiring tedious chromatographic separation.

  • The Consequence: In drug development, an N1-isomer switch can drop potency by 1000-fold (e.g., in p38 MAP kinase inhibitors) due to steric clash with the ATP-binding gatekeeper residue.

Visualization: The Synthetic Decision Matrix

The following workflow illustrates the logic for selecting the correct synthetic route based on substrate availability and regiochemical requirements.

Pyrazole_Synthesis_Workflow Start Target: N-Substituted Pyrazole Check_SM Is 1,3-Dicarbonyl Available? Start->Check_SM Sym_Check Is Dicarbonyl Symmetric? Check_SM->Sym_Check Yes Dipolar Route C: [3+2] Cycloaddition (Diazo + Alkyne) Check_SM->Dipolar No (Alkynes avail) Knorr_Std Standard Knorr (EtOH/Reflux) Sym_Check->Knorr_Std Yes Regio_Crit Is Regiocontrol Critical? Sym_Check->Regio_Crit No CH_Act Route D: C-H Activation (Late-Stage Functionalization) Knorr_Std->CH_Act Post-Synthesis Mod Regio_Crit->Knorr_Std No Fluor_Solv Route A: Fluorinated Solvent (TFE/TFA Protocol) Regio_Crit->Fluor_Solv Yes (Electronic Bias) Surrogate Route B: Enaminone Surrogate Regio_Crit->Surrogate Yes (Steric Bias)

Figure 1: Decision matrix for selecting the optimal pyrazole synthesis pathway. High-fidelity routes (Green) are prioritized for complex targets.

Synthetic Methodologies: The "How-To"

Method A: The Fluorinated Solvent Protocol (Modified Knorr)

Best for: 1,3,5-trisubstituted pyrazoles where electronic differentiation exists between carbonyls.

Mechanism: Using 2,2,2-Trifluoroethanol (TFE) as a solvent significantly enhances regioselectivity. TFE acts as a hydrogen-bond donor, activating the more basic carbonyl and stabilizing the specific transition state. Adding Trifluoroacetic Acid (TFA) further protonates the hydrazine, directing the initial attack.

Experimental Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-dialkylpyrazoles

Source Grounding: Adapted from Deng & Mani, J. Org. Chem. 2008 [1].[1]

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: TFE (Trifluoroethanol)[1]

  • Additive: TFA (10 mol%)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, dissolve the 1,3-diketone (5 mmol) in TFE (10 mL).

  • Addition: Add the aryl hydrazine hydrochloride in one portion.

  • Catalysis: Add TFA (0.5 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Note: Unlike ethanol, reflux is rarely needed, preventing thermodynamic equilibration.

  • Monitoring: Check TLC. The regioselective intermediate often forms quickly.

  • Workup: Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

  • Purification: Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove TFA traces) and brine. Dry over Na₂SO₄.

  • Isolation: Recrystallize from Hexane/EtOAc.

Self-Validating Check:

  • Yield: Expect >85%.

  • Regio-ratio (RR): Typically >95:5. If RR < 90:10, check the moisture content of TFE; water disrupts the H-bond network.

Method B: Transition-Metal Catalyzed C-H Activation

Best for: Late-stage diversification of the pyrazole core (e.g., adding an aryl group to the 5-position of an existing drug scaffold).

Mechanism: The pyrazole N2 (pyridine-like nitrogen) acts as a directing group (DG) to guide a Ruthenium or Rhodium catalyst to the C5–H bond.

Data Summary: Solvent Effects on Regioselectivity

Solvent System Condition Isomer Ratio (1,3- : 1,5-) Yield Notes
Ethanol Reflux, 4h 60 : 40 92% Difficult separation
THF Reflux, 6h 55 : 45 88% Poor selectivity
TFE (Trifluoroethanol) 25°C, 2h 98 : 2 94% Kinetic control

| TFE + TFA | 25°C, 1h | >99 : 1 | 96% | Acid catalysis boosts rate |

Validation: The Self-Validating System (NMR)

Synthesizing the compound is half the battle; proving you have the correct isomer is critical. You cannot rely on 1H NMR splitting patterns alone as they are often identical for both isomers.

The "Gold Standard" Validation Workflow:

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N1-Aryl/Alkyl protons.

    • Observation: If you see an enhancement of the C5-substituent protons, you have the 1,5-isomer. If you see enhancement of the C3-substituent , you have the 1,3-isomer (rare, as N1-C5 are spatially closer).

    • Note: If the C5 substituent is a Methyl group, the NOE signal is strong and unmistakable.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive proof.

    • Look for the cross-peak between the N1-substituent protons and the C5 ring carbon .

    • C5 typically resonates upfield (approx. 100-110 ppm) compared to C3 (approx. 140-150 ppm) due to shielding from the N1 lone pair.

Visualization: Isomer Identification Logic

NMR_Validation_Logic Sample Purified Pyrazole Isomer Exp_NOE Run 1D NOE / NOESY Sample->Exp_NOE Exp_HMBC Run 1H-13C HMBC Sample->Exp_HMBC NOE_Result Irradiate N1-R Group Exp_NOE->NOE_Result HMBC_Result Check N1-H to Ring C Exp_HMBC->HMBC_Result NOE_C5 Enhancement at C5-R? (1,5-Isomer) NOE_Result->NOE_C5 Yes NOE_C3 Enhancement at C3-R? (1,3-Isomer) NOE_Result->NOE_C3 No (Remote) HMBC_C5 Correlation to ~106 ppm (C5) CONFIRMED HMBC_Result->HMBC_C5 3-bond coupling HMBC_C3 Correlation to ~148 ppm (C3) CONFIRMED HMBC_Result->HMBC_C3 3-bond coupling

Figure 2: NMR logic flow for distinguishing 1,3- vs 1,5-substituted pyrazoles. HMBC provides definitive structural proof.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415.

  • Kumar, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6505-6526.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry Vol 2: 5-Membered Heterocycles. Springer. (Context on TFE solvent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE/HMBC protocols).

Sources

In Silico Screening of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, with a significant number of approved drugs targeting conditions ranging from inflammation to cancer.[4][5] This guide provides an in-depth, technical walkthrough for the in silico screening of a specific, yet under-explored derivative, 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid. In the absence of extensive experimental data for this particular molecule, this document outlines a comprehensive, first-principles computational strategy, beginning with rational target selection based on the well-established pharmacology of the broader pyrazole class, and proceeding through a rigorous workflow of molecular docking, ADMET prediction, and molecular dynamics simulation. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply robust in silico methodologies to novel chemical entities.

Introduction: The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile and highly valuable scaffold in drug design.[2][4] Its unique physicochemical properties allow it to engage in various non-covalent interactions with biological macromolecules, making it an ideal anchor for designing potent and selective inhibitors.[1] In oncology, pyrazole derivatives have been successfully developed as inhibitors of numerous key targets, including protein kinases and histone deacetylases (HDACs), which are frequently dysregulated in cancer.[1][6][7]

Several FDA-approved anticancer agents, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the therapeutic relevance of this chemical class.[1][8] The success of these drugs is largely attributed to the ability of the pyrazole ring to act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[1] Given this strong precedent, any novel pyrazole derivative, such as this compound, warrants thorough investigation as a potential therapeutic agent. This guide will therefore focus on a virtual screening campaign within the oncology space, leveraging the known targets of related pyrazole compounds.

Strategic Target Selection for a Novel Pyrazole Derivative

Based on a comprehensive review of current literature, pyrazole scaffolds have demonstrated significant inhibitory activity against several key protein families implicated in cancer progression. For the in silico screening of this compound, we have selected four high-value, validated targets representing different facets of cancer biology.

Selected Biological Targets

The following targets have been chosen based on their established roles in oncogenesis and their proven druggability with pyrazole-based inhibitors:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[11]

  • Proviral Integration site for Moloney murine leukemia virus (PIM-1) Kinase: A serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[12][13]

  • Rapidly Accelerated Fibrosarcoma (RAF) Kinase (C-RAF/BRAF): A critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations.[7][14]

  • Histone Deacetylase 1 (HDAC1): A class I HDAC enzyme that plays a vital role in the epigenetic regulation of gene expression.[2][6] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs.[3][4]

The selection of these targets provides a diverse yet focused approach to evaluating the potential anticancer activity of our lead compound.

The In Silico Screening Workflow: A Methodological Overview

The virtual screening process is a multi-step computational pipeline designed to predict the binding affinity and interaction of a ligand with a protein target. This workflow allows for the rapid and cost-effective evaluation of a compound's therapeutic potential before committing to extensive laboratory synthesis and testing.

G cluster_prep Preparation Phase cluster_screen Screening Phase cluster_eval Evaluation & Validation Target_Selection Target Selection (VEGFR-2, PIM-1, C-RAF, HDAC1) PDB_Retrieval PDB Structure Retrieval Target_Selection->PDB_Retrieval Protein_Prep Receptor Preparation PDB_Retrieval->Protein_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Post_Docking Post-Docking Analysis Docking->Post_Docking ADMET ADMET Prediction Post_Docking->ADMET MD_Sim Molecular Dynamics Simulation Post_Docking->MD_Sim

Caption: The overall in silico screening workflow.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the computational experiments outlined in this guide. The protocols are designed to be reproducible and are based on widely accepted best practices in the field of computational drug discovery.

Receptor and Ligand Preparation

Accurate preparation of both the protein receptor and the small molecule ligand is a critical prerequisite for successful molecular docking. This process involves cleaning the initial structures, adding necessary atoms, and assigning correct chemical properties.

High-resolution 3D crystal structures of the selected targets were retrieved from the RCSB Protein Data Bank (PDB). The following specific PDB entries were chosen for this study:

TargetPDB IDResolution (Å)Rationale for Selection
VEGFR-2 4AG81.95Human kinase domain in complex with the known inhibitor Axitinib, providing a well-defined active site.[10]
PIM-1 3BGQ2.00Human kinase in complex with a potent inhibitor, suitable for defining the ATP-binding pocket.[15]
C-RAF 3OMV4.00Human kinase domain, providing a relevant structure despite lower resolution.[16]
HDAC1 4BKX3.00Human HDAC1 in complex with the MTA1 from the NuRD complex, showing the catalytic site.[1][17]

Protein Preparation Protocol (using UCSF Chimera):

  • Load PDB Structure: Open the downloaded PDB file in UCSF Chimera.

  • Remove Unnecessary Chains and Molecules: Delete all non-essential protein chains, water molecules, and co-crystallized ligands or ions that are not part of the active site. This is achieved using the "Select" and "Actions > Atoms/Bonds > delete" menus.

  • Add Hydrogens: Use the "Tools > Structure Editing > AddH" function to add hydrogen atoms to the protein, assuming a pH of 7.4.

  • Assign Partial Charges: Assign Gasteiger charges to all atoms using the "Tools > Structure Editing > Add Charge" function. This is crucial for the accurate calculation of electrostatic interactions.

  • Save Prepared Receptor: Save the cleaned and prepared protein structure in the Mol2 file format for use in docking software.

The structure of this compound was obtained from PubChem.

Ligand Preparation Protocol (using AutoDockTools):

  • Load Ligand Structure: Open the 3D structure of the ligand in AutoDockTools.

  • Detect Root and Torsions: Use the "Ligand > Torsion Tree > Detect Root" and "Choose Torsions" functionalities to define the rotatable bonds within the molecule. This allows for flexible docking, where the ligand can adapt its conformation within the binding site.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format. This format includes information on atom types, charges, and the defined rotatable bonds, which is required by AutoDock Vina.

G cluster_protein Receptor Preparation cluster_ligand Ligand Preparation p1 Load PDB (e.g., 4AG8) Remove Water & Hetatoms Add Hydrogens (pH 7.4) Assign Charges (Gasteiger) Save as Mol2 l1 Load Ligand SDF (from PubChem) Detect Rotatable Bonds Assign Charges Save as PDBQT

Caption: Receptor and Ligand preparation workflows.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically reported as a binding energy score.

Docking Protocol (using AutoDock Vina):

  • Grid Box Definition: For each prepared receptor, a grid box is defined to encompass the entire binding site. The center and dimensions of the box are determined based on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the region of interest.

  • Configuration File: A configuration file is created for each docking run, specifying the paths to the prepared receptor (Mol2) and ligand (PDBQT) files, the coordinates of the grid box center, and its dimensions.

  • Execution: The docking simulation is initiated from the command line, running AutoDock Vina with the specified configuration file.

  • Output Analysis: Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

A low binding energy score is a good initial indicator, but a thorough analysis of the predicted binding pose is essential to validate the docking results.

Analysis Protocol:

  • Visualization: The top-ranked protein-ligand complex is loaded into a molecular visualization program (e.g., PyMOL or UCSF Chimera).

  • Interaction Mapping: The non-covalent interactions between the ligand and the protein's active site residues are identified and analyzed. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and high-affinity binding.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Pi-Pi Stacking: Aromatic interactions that can significantly contribute to binding.

  • Comparison with Known Inhibitors: The binding mode of this compound is compared to that of known inhibitors for the same target to identify common interaction patterns and potential advantages.

In Silico ADMET and Drug-Likeness Prediction

A promising drug candidate must not only bind effectively to its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.

ADMET Prediction Protocol:

  • SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to online ADMET prediction servers (e.g., SwissADME, pkCSM).

  • Property Evaluation: The following key properties are evaluated:

    • Lipinski's Rule of Five: A set of criteria to assess the drug-likeness of a molecule and its potential for oral bioavailability.

    • Aqueous Solubility: Important for absorption and distribution.

    • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • Toxicity Prediction: Flags potential liabilities such as mutagenicity or cardiotoxicity.

Molecular Dynamics (MD) Simulation for Binding Stability Assessment

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can assess the stability of this interaction over time in a simulated physiological environment.

MD Simulation Protocol:

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to physiological levels (300 K and 1 atm).

  • Production Run: A production MD simulation is run for an extended period (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and rigorous in silico workflow for the initial screening of this compound as a potential anticancer agent. By leveraging the known pharmacology of the pyrazole scaffold, we have identified high-value targets and detailed the computational methodologies required to predict the binding affinity, interaction modes, pharmacokinetic properties, and binding stability of this novel compound.

The results from this virtual screening campaign will provide a strong foundation for subsequent experimental validation. Promising hits from the in silico analysis should be prioritized for chemical synthesis and in vitro biological evaluation, including enzyme inhibition assays and cell-based proliferation assays. The synergy between computational prediction and experimental validation is paramount for accelerating the discovery and development of next-generation cancer therapeutics. The pyrazole scaffold continues to be a rich source of pharmacological innovation, and a systematic in silico approach, as detailed herein, is an essential tool for unlocking its full therapeutic potential.

References

  • Berluti, F., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Arch Pharm (Weinheim).
  • Brault, L., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules.
  • Fadaly, W., et al. (2020). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules.
  • Gomaa, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Drug Design, Development and Therapy.
  • Hassan, A., et al. (2023).
  • Millard, C. J., et al. (2013). The structure of HDAC1 in complex with the dimeric ELM2-SANT domain of MTA1 from the NuRD complex. Journal of Biological Chemistry.
  • Patel, R. V., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • RCSB Protein Data Bank. (2012). Crystal Structure of the Kinase domain of Human VEGFR2 with a[1][2]thiazolo[5,4-b]pyridine derivative (PDB ID: 3VNT).

  • RCSB Protein Data Bank. (2012). Crystal structure of human VEGFR2 kinase domain in complex with axitinib (PDB ID: 4AG8).
  • RCSB Protein Data Bank. (2010). Crystal structure of c-raf (raf-1) (PDB ID: 3OMV).
  • RCSB Protein Data Bank. (2008). Crystal structure of human PIM-1 kinase in complex with a[1][4][15]triazolo[4,3-b]pyridazine-based inhibitor (PDB ID: 3BGQ).

  • Said, M. F., et al. (2024).
  • Scafuri, B., et al. (2021). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. Molecules.
  • Singh, P., & Kaur, M. (2016). Pyrazole as a promising scaffold in drug discovery. Future Medicinal Chemistry.
  • Singh, U. P., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules.
  • Voegtli, W. C., et al. (2012). Human B-Raf Kinase Domain bound to a Type II Pyrazolopyridine Inhibitor (PDB ID: 4G9C).
  • Zhang, C., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chopra, E. (2020). Molecular Docking Using Chimera. Medium.
  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • O'Neill, D. J., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Non-bioinformaticians. Journal of Visualized Experiments.
  • Patel, P. (2022). In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire.
  • ScotChem. (2025). Preparing the protein and ligand for docking.
  • iGEM IISc-Bengaluru. Protocol for Docking with AutoDock.
  • El-Gamal, M. I., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules.
  • Karati, D., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Topics in Medicinal Chemistry.
  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Millard, C. J., et al. (2013). The structure of HDAC1 in complex with the dimeric ELM2-SANT domain of MTA1 from the NuRD complex (PDB ID: 4BKX).
  • Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth (PDB ID: 3OMV).
  • Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety.
  • Patel, R. V., et al. (2023). Recent advances in pyrazole-based protein kinase inhibitors as emerging therapeutic targets.
  • Sharma, A., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Yeung, K., et al. (2001). Raf-1 kinase and protein kinase C mediate the retinoic acid-induced and Raf-1 kinase inhibitor protein-suppressed phosphorylation of Raf-1 at serine 338. Journal of Biological Chemistry.

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Methodological & Application

Application of 1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic Acid in Drug Discovery: A Guide to Investigating Dihydroorotate Dehydrogenase (DHODH) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Promise of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties[1]. Within this class, 1-aryl-1H-pyrazole-3-carboxylic acids have emerged as a particularly fruitful area of research. Their synthetic tractability and the ability to readily modify substituents on both the pyrazole and phenyl rings allow for fine-tuning of their pharmacological properties[2][3][4]. This document provides a detailed guide to the application of a representative molecule, 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid, as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a high-value target for therapeutic intervention in cancer, autoimmune disorders, and viral infections[5][6].

While extensive data on the specific compound this compound is emerging, this guide will utilize it as a representative structure to detail the established workflows and protocols for evaluating pyrazole carboxylic acid derivatives as DHODH inhibitors. The methodologies described herein are based on established practices for characterizing inhibitors of this important enzyme.

Mechanism of Action: Targeting a Key Metabolic Choke Point

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine nucleotides, which are vital for the synthesis of DNA, RNA, and other essential biomolecules.

Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway. Therefore, inhibiting DHODH effectively starves these cells of the necessary building blocks for proliferation and survival, making it an attractive therapeutic strategy[5][6]. The inhibition of DHODH by compounds like this compound leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in susceptible cell populations.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Product CoQH2 Coenzyme QH2 DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH Substrate UMP UMP Orotate->UMP UMPS CoQ Coenzyme Q CoQ->DHODH Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Aspartate Aspartate Aspartate->Carbamoyl_Phosphate Carbamoyl_Phosphate->DHO CAD UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor 1-(3-cyanophenyl)-1H- pyrazole-3-carboxylic acid Inhibitor->DHODH Inhibition Salvage Uridine Salvage Pathway Salvage->UMP Uridine Exogenous Uridine Uridine->Salvage

Figure 1: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of 1-aryl-1H-pyrazole-3-carboxylic acids can be achieved through several established routes. A common method involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by hydrolysis of the resulting ester[3][4][7].

Materials:

  • Diethyl 2-(ethoxymethylene)-3-oxobutanoate

  • 3-Cyanophenylhydrazine hydrochloride

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Step 1: Cyclization to form the pyrazole ester.

    • Dissolve 3-cyanophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

    • Add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to the carboxylic acid.

    • Dissolve the purified pyrazole ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Protocol 2: In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 value of the test compound against recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH (truncated form for solubility)

  • Dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • This compound (test compound)

  • Brequinar (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • In a 96-well plate, add 2 µL of serially diluted test compound or control to the wells.

  • Prepare a reaction mixture containing assay buffer, DHODH enzyme, and decylubiquinone.

  • Add 98 µL of the reaction mixture to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate mixture containing dihydroorotate and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.

  • Calculate the reaction rate for each concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cells.

Materials:

  • Human acute myeloid leukemia (AML) cell lines (e.g., MV4-11, HL-60)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (test compound)

  • Uridine

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Seed the AML cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to acclimate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • For rescue experiments, prepare parallel sets of plates where the medium is supplemented with 100 µM uridine.

  • Add the diluted compound (with or without uridine) to the cells and incubate for 72 hours.

  • After the incubation period, allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

  • Plot the cell viability against the compound concentration to determine the GI50 (50% growth inhibition) value.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_InVitro In Vitro Evaluation cluster_CellBased Cell-Based Assays cluster_Mechanism Mechanism of Action Confirmation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification DHODH_Assay DHODH Enzymatic Assay Purification->DHODH_Assay IC50 Determine IC50 Value DHODH_Assay->IC50 Cell_Proliferation Cell Proliferation Assay (e.g., AML cell lines) IC50->Cell_Proliferation GI50 Determine GI50 Value Cell_Proliferation->GI50 Rescue Uridine Rescue Experiment Cell_Proliferation->Rescue Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Proliferation->Apoptosis HPLC HPLC Analysis of Intracellular Nucleotide Pools Rescue->HPLC Apoptosis->HPLC

Figure 2: A stepwise workflow for the synthesis and evaluation of a novel DHODH inhibitor.

Data Presentation

The following table provides a template for summarizing the biological data obtained for this compound and a reference compound.

CompoundDHODH IC50 (nM)MV4-11 GI50 (nM)MV4-11 GI50 + Uridine (nM)
This compoundExperimental ValueExperimental Value>10,000
Brequinar (Reference)~20~50>10,000

Trustworthiness and Self-Validation

The cornerstone of this experimental guide is the uridine rescue experiment. A true inhibitor of DHODH will exhibit potent anti-proliferative activity that can be completely reversed by the addition of exogenous uridine. This is because uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and replenishing the pyrimidine pool. This built-in control provides strong evidence that the observed cellular effects are indeed due to the inhibition of DHODH and not off-target toxicity.

Further validation of the mechanism of action can be achieved by directly measuring the intracellular concentrations of pyrimidine nucleosides (e.g., UTP, CTP) by HPLC-MS/MS following treatment with the inhibitor[8][9][10][11][12]. A significant decrease in these nucleosides, which is rescued by uridine supplementation, would provide definitive proof of on-target activity.

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the investigation of this compound and related analogs as inhibitors of DHODH. By following these detailed methodologies, researchers can effectively characterize the potency and mechanism of action of novel pyrazole-based compounds. Promising candidates identified through this workflow can be advanced into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer or viral disease[13][14][15]. The structural versatility of the pyrazole scaffold offers exciting opportunities for the development of next-generation DHODH inhibitors with improved therapeutic profiles.

References

  • ResearchGate. (2025, August 7). Polyfunctional pyrazoles 6. Convenient method for the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylic acids. Retrieved from [Link]

  • Evans, J. E., Tieckelmann, H., Naylor, E. W., & Guthrie, R. (1979). Measurement of urinary pyrimidine bases and nucleosides by high-performance liquid chromatography.
  • PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

  • Xu, S., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 259, 115495.
  • ACS Publications. (n.d.). Identification of nucleosides and bases in serum and plasma samples by reverse-phase high performance liquid chromatography. Retrieved from [Link]

  • Ilhan, I. O., & Çadır, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Radkov, A. (2022, December 17). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Retrieved from [Link]

  • PubMed. (2023, September 5). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • eLife. (2024, July 8). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H7N3O2). Retrieved from [Link]

  • bioRxiv. (2021, September 25). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-cyanophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Retrieved from [Link]

  • MDPI. (2023, January 16). DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

Sources

Application Note: 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid (hereafter referred to as 3-CN-PzCA ) in material science, specifically focusing on Metal-Organic Frameworks (MOFs) and luminescent coordination polymers.[1]

Introduction & Chemical Profile

This compound is a bifunctional N-heterocyclic ligand designed for crystal engineering and supramolecular assembly . Its structure features a pyrazole core substituted with a hard carboxylate donor (-COOH) and a semi-rigid phenyl ring bearing a cyano (-CN) group.

  • Chemical Formula: C₁₁H₇N₃O₂[1]

  • MW: 213.19 g/mol

  • Key Functionality:

    • Carboxylate (Position 3): Primary coordination site for hard metal ions (Zn²⁺, Cu²⁺, Ln³⁺).[1]

    • Pyrazole Nitrogens: Secondary coordination site, often forming clusters (e.g., [Zn₂] or [Cu₂] paddlewheels).[1]

    • Cyano Group (Meta-position): Acts as a weak base for soft metals (Ag⁺) or a hydrogen-bond acceptor to direct supramolecular topology.[1]

Significance in Material Science: Unlike simple pyrazole carboxylates, the 3-cyanophenyl moiety introduces a dipole and a potential secondary binding site.[1] This ligand is particularly valued for constructing heterometallic MOFs (using the hard/soft acid-base principle) and luminescent sensors where the cyano group modulates charge transfer (ICT) states.

Application I: Construction of Mixed-Metal MOFs

The primary application of 3-CN-PzCA is the rational design of heterometallic frameworks.[1] The carboxylate/pyrazole domain binds transition metals (M1), while the pendant cyano group captures soft metals (M2) like Ag(I), creating "metalloligand" architectures.

Experimental Protocol: Solvothermal Growth of Zn/Ag Heterostructures

Objective: Synthesize a 3D pillared framework using 3-CN-PzCA as the primary linker.[1]

Reagents:

  • 3-CN-PzCA (0.1 mmol)

  • Zn(NO₃)₂·6H₂O (0.1 mmol)

  • AgNO₃ (0.05 mmol)

  • Solvent: DMF/Ethanol/H₂O (2:1:1 v/v)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 21.3 mg of 3-CN-PzCA in 4 mL of DMF. Sonicate for 5 mins until clear.

  • Metal Addition: Add 29.7 mg of Zn(NO₃)₂·6H₂O and 8.5 mg of AgNO₃ to the solution. Stir for 10 mins.

  • pH Adjustment: Add 10 µL of dilute HNO₃ or Pyridine to adjust pH to ~5–6 (critical for deprotonation of COOH without precipitating oxides).

  • Thermal Treatment: Seal in a 20 mL Teflon-lined autoclave. Heat at 100°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

  • Harvesting: Filter the colorless block crystals, wash with DMF, and dry in air.

Expected Topology: The Zn(II) ions typically form binuclear clusters coordinated by the pyrazole-carboxylate head.[1] The Ag(I) ions crosslink these clusters by coordinating to the cyano nitrogen, increasing dimensionality from 2D layers to 3D networks.

Application II: Luminescent Sensing of Volatile Organic Compounds (VOCs)

The conjugated donor-acceptor structure (Pyrazole-Phenyl-Cyano) makes 3-CN-PzCA an excellent candidate for fluorescence-based sensing.[1] The material exhibits solvatochromism , changing emission intensity or wavelength in the presence of specific solvents (e.g., quenching by nitrobenzene).

Protocol: Fluorescence Quenching Assay

Objective: Detect nitroaromatic explosives (e.g., nitrobenzene) via luminescence quenching.

Workflow:

  • Sample Prep: Grind the MOF crystals into a fine powder. Suspend 2 mg in 3 mL of ethanol.

  • Baseline Scan: Record the photoluminescence (PL) spectrum (Excitation: ~330 nm; Emission: ~420–450 nm).[1]

  • Titration: Add aliquots (10 µL) of the analyte (nitrobenzene) to the suspension.

  • Measurement: Monitor the emission peak intensity (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. concentration 
    
    
    
    to determine the Stern-Volmer constant (
    
    
    ).

Mechanism: The electron-deficient nitro group of the analyte interacts with the electron-rich pyrazole moiety via


-

stacking, draining the excited state energy via Photoinduced Electron Transfer (PET), leading to fluorescence quenching.

Scientific Logic & Workflow Visualization

The following diagrams illustrate the coordination logic and the experimental workflow for utilizing 3-CN-PzCA.

Diagram 1: Coordination Logic of 3-CN-PzCA

LigandLogic Ligand This compound COOH Carboxylate (-COOH) (Hard Donor) Ligand->COOH PyN Pyrazole Nitrogen (Intermediate Donor) Ligand->PyN CN Cyano (-CN) (Soft/Dipolar Donor) Ligand->CN Target1 Zn(II), Cu(II), Ln(III) (Cluster Formation) COOH->Target1 Chelating/Bridging PyN->Target1 Coordination Target2 Ag(I), Au(I) (Bridging/Catenation) CN->Target2 Coordination Target3 H-Bonding / Dipole (Guest Recognition) CN->Target3 Interaction

Caption: Functional dissection of 3-CN-PzCA showing selective coordination sites for heterometallic assembly.

Diagram 2: Experimental Workflow

Workflow cluster_MOF MOF Fabrication Start Ligand Synthesis (Diketoester + 3-CN-Hydrazine) Purify Purification (Recrystallization from EtOH) Start->Purify Mix Solvothermal Mixing (Ligand + Metal Salts + DMF) Purify->Mix Heat Autoclave Heating (100-120°C, 3 Days) Mix->Heat Cool Slow Cooling (Crystallization) Heat->Cool Char Characterization (SC-XRD, PXRD, TGA) Cool->Char App Application Testing (Sensing / Adsorption) Char->App

Caption: Step-by-step protocol from ligand synthesis to material application.

Data Summary & Characterization

When characterizing materials derived from 3-CN-PzCA, compare your data against these expected benchmarks:

TechniqueParameterExpected ObservationInterpretation
IR Spectroscopy

2230–2240 cm⁻¹Shift from free ligand indicates Ag(I) coordination.[1]
IR Spectroscopy

1600–1650 cm⁻¹Indicates deprotonation and metal binding.[1]
SC-XRD Bond LengthsM–O: ~2.0 Å; M–N: ~2.1 ÅConfirms chelation mode (typically

or

).
TGA Weight Loss~100–150°CLoss of solvent guests (DMF/H₂O) from pores.
PL Spectra

400–450 nm (Blue)Ligand-centered emission; shifts indicate

-stacking.[1]

References

  • El Boutaybi, M., et al. (2019).[2] Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research.[2]

  • He, Y., et al. (2013). Functionalized Metal–Organic Frameworks for Selective Adsorption. Structure and bonding in pyrazole-carboxylate frameworks.

  • PubChem. (2023). This compound - Compound Summary.

  • BLDPharm. (2023). Product Specifications: this compound (CAS 1803595-29-0).[1]

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Optimization of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

[1]

Introduction

The synthesis of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid presents two distinct chemical challenges that frequently compromise yield and purity:

  • Regioselectivity: Controlling the cyclization to favor the 1,3-isomer over the thermodynamically competitive 1,5-isomer.[1]

  • Chemoselectivity: Hydrolyzing the ester moiety to the carboxylic acid without degrading the sensitive nitrile (cyano) group on the phenyl ring.

This guide moves beyond standard textbook protocols, offering a field-tested workflow designed to maximize yield and reproducibility.

Module 1: The Regioselectivity Crisis

The Problem: 1,3- vs. 1,5-Isomers

In classic Knorr-type pyrazole synthesis, reacting a hydrazine with an unsymmetrical 1,3-dicarbonyl often yields a mixture of regioisomers. For drug development scaffolds, the 1-aryl-3-carboxylate is typically the bioactive target, but the 1,5-isomer is a common impurity that is difficult to separate.[1]

The Solution: The Enaminone Route

To lock the regiochemistry, avoid using simple 1,3-diketoesters. Instead, utilize an enaminone intermediate derived from ethyl pyruvate. This creates a significant electronic disparity between the two electrophilic centers, forcing the hydrazine to react in a predictable orientation.

Optimized Protocol

Step 1: Enaminone Formation

  • Reagents: Ethyl pyruvate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
    
  • Conditions: Reflux in neat DMF-DMA or toluene for 2–4 hours.

  • Mechanism: DMF-DMA condenses with the methyl group of ethyl pyruvate.[1]

  • Checkpoint: Monitor by TLC/LCMS. The product, Ethyl 4-(dimethylamino)-2-oxo-3-butenoate , usually precipitates or forms a dark oil.[1] Do not purify extensively; use crude if purity >90%.

Step 2: Cyclization

  • Reagents: Enaminone intermediate (from Step 1), 3-cyanophenylhydrazine hydrochloride (1.0 eq).

  • Solvent: Ethanol or Acetic Acid (AcOH).[1]

  • Conditions:

    • Method A (Standard): Ethanol, reflux, 2 h.

    • Method B (High Regio): Acetic acid, RT to 60°C.

  • Key Insight: The terminal

    
     of the hydrazine is the strongest nucleophile. It preferentially attacks the 
    
    
    -carbon of the enaminone (the
    
    
    group), which is the "softer" electrophile.[1] This places the nitrogen bearing the aryl group at position 1, and the ester at position 3.
Troubleshooting Guide: Synthesis
Symptom Probable Cause Corrective Action
High levels of 1,5-isomer Direct reaction with diketoester instead of enaminone.[1]Switch to the DMF-DMA route.[1] The steric bulk of the dimethylamino group blocks the "wrong" attack.
Low Yield (<40%) Hydrazine hydrochloride salt not free-based.[1]If using hydrazine

HCl in ethanol, add 1.0 eq of Sodium Acetate (NaOAc) to buffer the solution.
Dark/Tarred Reaction Oxidation of hydrazine or overheating.[1]Perform reaction under Nitrogen (

) atmosphere.[1] Do not exceed 80°C.
Visualization: Regioselective Pathway

GStartEthyl PyruvateInterEnaminoneIntermediateStart->InterCondensationReagent+ DMF-DMAPath1Attack atC-beta (Major)Inter->Path1Terminal NH2NucleophilePath2Attack atC-carbonyl (Minor)Inter->Path2Internal NHNucleophileHydrazine+ 3-Cyanophenyl-hydrazineProd11,3-Isomer(Target)Path1->Prod1CyclizationProd21,5-Isomer(Impurity)Path2->Prod2Cyclization

Figure 1: The electronic bias of the enaminone intermediate forces the hydrazine to attack the beta-carbon first, securing the 1,3-substitution pattern.[1]

Module 2: The Hydrolysis Tightrope

The Problem: Nitrile Hydrolysis

The cyano group (



11
The Solution: Mild Lithium Hydroxide Hydrolysis

Lithium Hydroxide (LiOH) is less aggressive than NaOH or KOH. Using a THF/Water mixture allows for homogeneity at lower temperatures, preventing the activation energy required for nitrile hydrolysis from being reached.

Optimized Protocol
  • Dissolution: Dissolve Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in THF (5 volumes).

  • Preparation: Prepare a solution of LiOH

    
    H
    
    
    O
    (2.0 eq) in Water (2 volumes).
  • Addition: Cool the THF solution to 0°C . Add the LiOH solution dropwise.[2]

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (20–25°C) .

    • Critical: Do not heat.[1]

  • Monitoring: Check TLC/HPLC every hour. Stop immediately upon consumption of the ester.

  • Work-up:

    • Evaporate THF under reduced pressure (keep bath <35°C).

    • Dilute residue with water.[1][3]

    • Acidification: Carefully adjust pH to 3–4 using 1N HCl. Do not use concentrated HCl.

    • Collect the precipitate by filtration.

Troubleshooting Guide: Hydrolysis
Issue Diagnostic Fix
Formation of Amide (M+18 mass) LCMS shows peak +18 mass units higher than product.[1]Reaction temperature was too high or time too long. Keep at 0°C–RT.
Incomplete Hydrolysis Ester peak remains after 4 hours.[1]Add 0.5 eq more LiOH.[1] Ensure THF/Water ratio is single-phase (add MeOH if needed).[1]
Product is Water Soluble No precipitate upon acidification.[1]The pyrazole acid might be amphoteric. Extract the acidic aqueous phase with EtOAc or 10% MeOH/DCM.
Visualization: Hydrolysis Decision Tree

HydrolysisStartEthyl EsterPrecursorCond1NaOH / RefluxStart->Cond1StandardConditionsCond2LiOH / THF / 0°CStart->Cond2ChemoselectiveConditionsResult1Dicarboxylic Acid(Nitrile Hydrolyzed)Cond1->Result1Over-reactionResult2Target Acid(Nitrile Intact)Cond2->Result2Success

Figure 2: Selecting mild base (LiOH) and low temperature is critical to preserving the cyano group.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available 1,3-diketone instead of the enaminone? A: You can, but expect a 60:40 to 80:20 mixture of regioisomers. The enaminone route typically yields >95:5 regioselectivity because the dimethylamino group acts as a specific leaving group that directs the nucleophilic attack [1].

Q: My product is colored (yellow/brown) after acidification. Is it impure? A: Pyrazoles derived from aryl hydrazines can trap trace oxidation byproducts (azo/diazo species). Wash the solid filter cake with cold diethyl ether or perform a recrystallization from Ethanol/Water (9:1) to remove the color.

Q: Can I use acid hydrolysis (HCl/H2SO4) instead of LiOH? A: It is risky. Acid hydrolysis of esters often requires reflux, which will almost certainly hydrate the nitrile to an amide (

11

References

  • Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

  • Larock, R. C. (1989). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. VCH Publishers.[1] (General reference for nitrile hydrolysis rates vs. esters).

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415. [1]

  • Accela ChemBio. (n.d.).[1] "Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate Product Page." (Confirmation of commercial intermediate stability). [1]

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Below you will find a series of frequently asked questions and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows increasing impurity levels over time, even when stored at recommended conditions. What could be the primary degradation pathway?

A1: The molecular structure of this compound contains two key functional groups susceptible to degradation: the cyanophenyl group and the pyrazole-3-carboxylic acid moiety. The most probable initial degradation pathway under standard storage conditions is hydrolysis.

The nitrile group (-C≡N) on the phenyl ring is susceptible to hydrolysis, which can proceed in two steps, first forming an amide intermediate (1-(3-carbamoylphenyl)-1H-pyrazole-3-carboxylic acid) and subsequently the corresponding carboxylic acid (1-(3-carboxyphenyl)-1H-pyrazole-3-carboxylic acid).[1][2] This reaction can be catalyzed by trace amounts of acid or base.[1][2]

Simultaneously, while the pyrazole ring itself is generally stable, the carboxylic acid group can participate in decarboxylation, especially if exposed to elevated temperatures or certain pH conditions, although this is typically less favored under standard storage.

To confirm if hydrolysis is the cause, we recommend performing a forced degradation study under acidic and basic conditions. Please refer to the troubleshooting guide below for a detailed protocol.

Q2: I am developing an HPLC method for this compound. What are the key considerations for a stability-indicating method?

A2: A robust stability-indicating HPLC method must be able to resolve the parent compound from all potential degradation products.[3][4] For this compound, your method should be able to separate the parent drug from, at a minimum:

  • The amide intermediate from nitrile hydrolysis.

  • The dicarboxylic acid from complete nitrile hydrolysis.

  • Any potential photolytic, oxidative, or thermal degradants.

Key Method Development Parameters:

ParameterRecommendationRationale
Column Chemistry C18 (e.g., Kromasil C18)Provides good retention and separation for aromatic and moderately polar compounds.[4]
Mobile Phase A gradient of an acidic aqueous buffer (e.g., 0.1% TFA or ammonium acetate, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).[4][5]The acidic mobile phase will ensure the carboxylic acid group is protonated, leading to better peak shape and retention. A gradient is recommended to elute both the parent compound and potentially more polar degradation products.
Detection UV detection, with the wavelength set at an absorbance maximum (e.g., around 206 nm or a higher wavelength where the chromophore absorbs).[5] A photodiode array (PDA) detector is highly recommended to assess peak purity.A PDA detector can help determine if co-elution of degradants is occurring, which is critical for a stability-indicating method.

To validate your method's stability-indicating nature, you must perform forced degradation studies and demonstrate that the peaks for the degradation products are well-resolved from the parent peak.[6][7]

Troubleshooting Guides & Experimental Protocols

Issue: Unexplained peak growth in chromatograms during routine analysis.

This section provides a detailed protocol for conducting a forced degradation study to identify the source of the unknown peaks and to understand the degradation pathways of this compound. Forced degradation, or stress testing, is a critical step in pharmaceutical development to understand the intrinsic stability of a molecule.[6][7][8]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish its degradation pathways.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol and/or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with PDA detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: For each condition below, prepare a sample in a sealed vial. Also, prepare a control sample (stock solution diluted to the final concentration with the solvent) to be stored at 2-8°C in the dark. The goal is to achieve 5-20% degradation of the active ingredient.[7]

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

      • Keep at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 N HCl.

      • Before injection, neutralize the sample with an equivalent amount of NaOH.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

      • Keep at 60°C for 8 hours.

      • If no degradation is observed, repeat with 1 N NaOH.

      • Before injection, neutralize the sample with an equivalent amount of HCl. Basic conditions may cause hydrolysis of the nitrile group.[9]

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • If no degradation is observed, repeat with 30% H₂O₂. The pyrazole ring can be susceptible to oxidative cleavage or N-oxide formation.[9]

    • Thermal Degradation:

      • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

      • Dissolve a portion of the stressed solid in the solvent to the target concentration for analysis. High temperatures can potentially lead to decarboxylation or trimerization of the nitrile groups.[10]

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • Analyze the samples after exposure. Pyrazole derivatives can undergo photodegradation, potentially involving ring opening or other rearrangements.[11][12][13]

  • Analysis:

    • Analyze all stressed samples, along with the control, using a validated HPLC-PDA method.

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of the degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution control Control Sample (Stored at 2-8°C) stock->control acid Acid Hydrolysis (0.1N/1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N/1N NaOH, 60°C) stock->base oxidation Oxidation (3%/30% H₂O₂, RT) stock->oxidation photo Photolytic (ICH Q1B) stock->photo hplc HPLC-PDA Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 80°C) thermal->hplc photo->hplc lcms LC-MS for Structure Elucidation hplc->lcms If unknown peaks

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible. The exact products and their prevalence will depend on the specific stress conditions applied.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Stress cluster_photo Photolytic Stress parent This compound amide Amide Intermediate (1-(3-carbamoylphenyl)-1H-pyrazole-3-carboxylic acid) parent->amide H₂O, H⁺/OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O] decarboxylated Decarboxylated Product (1-(3-cyanophenyl)-1H-pyrazole) parent->decarboxylated Heat, -CO₂ rearranged Rearrangement Products parent->rearranged dicarboxylic Dicarboxylic Acid (1-(3-carboxyphenyl)-1H-pyrazole-3-carboxylic acid) amide->dicarboxylic H₂O, H⁺/OH⁻

Caption: Potential degradation pathways for the target molecule.

By systematically applying these protocols and analytical strategies, you will be able to characterize the stability of this compound and develop robust, stability-indicating methods for its analysis. Should you have further questions, please do not hesitate to contact our scientific support team.

References

  • Pizarro, N., Prado, G., Saldías, M., Sandoval-Altamirano, C., & Vega, A. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and Photobiology, 94(5), 845–852. [Link]

  • Terekhov, V., Aleshkevich, V., Afanaseva, E., Nechausov, S., Babkin, A., Bulgakov, B., Kepman, A., & Avdeev, V. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate. Mendeley Data, V1. [Link]

  • Pizarro, N., Prado, G., Saldías, M., Sandoval-Altamirano, C., & Vega, A. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and Photobiology, 94(5), 845-852. [Link]

  • Terekhov, V. E., Aleshkevich, V. A., Afanaseva, E. S., Nechausov, S. V., Babkin, A. V., Bulgakov, B. B., Kepman, A. V., & Avdeev, V. V. (2020). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief, 28, 104858. [Link]

  • Gurpreet Sir. (2021, May 14). Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||. YouTube. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Souri, E., Shabani Ravari, N., Alvandifar, F., Aghdami, A. N., Tehrani, M. B., & Amanlou, M. (n.d.). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

  • ChemRxiv. (n.d.). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. [Link]

  • Bakthavatchalam, R., & Kumar, S. D. S. (2022). Forced Degradation Studies: A critical lens into pharmaceutical stability. Drug Invention Today, 14(11), 2829-2834. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Bhole, R., Bonde, C., Girase, G., & Gurav, S. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. An-Najah University Journal for Research - B (Humanities), 38(3). [Link]

  • ResearchGate. (n.d.). Thermal trimerization of aromatic nitrile. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid is a critical step in the development of various pharmaceutical agents. As a key intermediate, its purity is paramount. However, researchers frequently encounter challenges with byproduct formation, particularly the generation of an undesired regioisomer, which complicates purification and reduces overall yield. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your synthesis, minimize impurities, and ensure the production of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what is its primary challenge?

The most prevalent and direct method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] For this specific target, the reactants would be 3-cyanophenylhydrazine and a β-ketoester or a related 1,3-dicarbonyl synthon bearing a precursor to the carboxylic acid. The primary and most significant challenge is a lack of regioselectivity.[3] The reaction can produce two different regioisomers: the desired 1,3-substituted product and the undesired 1,5-substituted byproduct (1-(3-cyanophenyl)-1H-pyrazole-5-carboxylic acid).[4] Controlling this selectivity is the key to a successful synthesis.

Q2: Besides regioisomers, what other byproducts might I encounter?

Several other byproducts can arise depending on the reaction conditions:

  • Uncyclized Intermediates: The reaction proceeds through hydrazone and hydroxylpyrazolidine intermediates.[5] If the final cyclodehydration step is incomplete, these species can remain in the crude product.

  • Hydrazine-Derived Impurities: Phenylhydrazines can undergo side reactions, such as the formation of azines, especially if reaction conditions are not optimized.[6]

  • Hydrolysis of the Nitrile Group: Prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the cyanophenyl group to a carboxamide or carboxylic acid.

Q3: What analytical methods are best for identifying and quantifying the desired product and its regioisomeric byproduct?

A combination of techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H-¹³C HMBC/HSQC NMR are powerful tools. The chemical shifts of the pyrazole ring protons and the correlation between the N1-phenyl protons and the pyrazole ring carbons can definitively distinguish between the 1,3- and 1,5-isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying the ratio of the two isomers and assessing the overall purity of the crude and purified material. Developing a good separation method is crucial for in-process control.

  • Mass Spectrometry (MS): While both isomers have the same mass, MS coupled with chromatography (LC-MS) is essential for confirming the molecular weight of the products and identifying other potential byproducts.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction produces a significant amount of the undesired 1,5-regioisomer.

This is the most common problem and stems from the two nitrogen atoms of 3-cyanophenylhydrazine competing in the initial nucleophilic attack on the unsymmetrical 1,3-dicarbonyl compound.

Root Cause Analysis & Solutions:

The regiochemical outcome is a delicate balance of steric, electronic, and solvent effects, which can be manipulated to favor the desired product.[3][4]

1. Optimize Reaction pH: The pH of the medium alters the nucleophilicity of the two hydrazine nitrogens.[3]

  • Expert Insight: Under acidic conditions, the more basic nitrogen atom (typically the one further from the electron-withdrawing phenyl ring) is preferentially protonated, reducing its nucleophilicity. This encourages the less basic nitrogen to initiate the attack, which can steer the regioselectivity.[4][7] A catalytic amount of a mild acid like acetic acid is often sufficient to promote the reaction while influencing the isomeric ratio.[8]

2. Leverage Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity.

  • Expert Insight: Switching from standard solvents like ethanol to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase the formation of one regioisomer. These solvents can stabilize the key transition state leading to the desired product through their unique hydrogen-bonding capabilities.[4]

3. Control Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.

  • Expert Insight: Try running the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) and analyzing the isomeric ratio. Lower temperatures often favor the kinetically controlled product, which may be the desired isomer.

Data Summary: Influence of Reaction Conditions on Regioselectivity
ParameterConditionTypical OutcomeRationaleReference
Solvent EthanolMixture of regioisomersStandard protic solvent, low directing effect.
2,2,2-Trifluoroethanol (TFE) High regioselectivity Unique H-bonding properties stabilize one transition state over the other.[4]
pH Neutral/BasicOften poor selectivityBoth hydrazine nitrogens are highly nucleophilic.[3]
Mildly Acidic (e.g., cat. AcOH) Improved selectivity Modulates the relative nucleophilicity of the two nitrogen atoms.[7][8]
Temperature High TemperatureMay favor thermodynamic productProvides energy to overcome higher activation barriers.[3]
Low TemperatureMay favor kinetic productFavors the pathway with the lowest activation energy.[3]
Issue 2: My final product is difficult to purify from the regioisomeric byproduct.

The structural similarity of the two isomers often results in very close retention factors (Rf) in chromatography and similar solubility profiles, making separation challenging.

Solutions:

1. Preparative Flash Chromatography: This is the most direct method for separation on a laboratory scale.

  • Expert Insight: Extensive screening of solvent systems is necessary. A combination of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce tailing on silica gel) is a good starting point. Use of high-resolution silica is recommended.

2. Fractional Crystallization: This method can be highly effective if a solvent system is found where the two isomers have different solubilities.

  • Expert Insight: Experiment with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). The goal is to find a solvent in which one isomer is sparingly soluble at room temperature while the other remains in solution.

3. Purification via Acid Addition Salts: This is a powerful, often overlooked technique for purifying basic compounds like pyrazoles.

  • Expert Insight: The two regioisomers will have slightly different pKa values. This difference can be exploited by forming an acid addition salt.[9][10] By reacting the mixture with a specific amount of a suitable acid (e.g., oxalic acid or HCl in an organic solvent), the salt of one isomer may preferentially crystallize, allowing for separation by simple filtration.[9]

Experimental Protocols

Protocol 1: Optimized Regioselective Knorr Synthesis

This protocol leverages the use of a fluorinated solvent to maximize the formation of the desired 1,3-isomer.

  • Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl synthon (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M), add 3-cyanophenylhydrazine (1.05 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS, checking for the consumption of the starting materials.[4]

  • Workup: Upon completion, remove the TFE under reduced pressure.

  • Hydrolysis (if using an ester): If the starting dicarbonyl was a β-ketoester, dissolve the crude residue in a suitable solvent (e.g., THF/water mixture) and add a base (e.g., LiOH or NaOH, 2-3 equiv.). Stir until the ester is fully hydrolyzed.

  • Isolation: Acidify the aqueous solution with cold 1N HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

Protocol 2: Purification via Oxalic Acid Salt Formation

This protocol is designed for separating a mixture of regioisomeric pyrazole carboxylic acids.

  • Dissolution: Dissolve the crude mixture of regioisomers in a suitable organic solvent, such as hot isopropanol or acetone.

  • Salt Formation: Slowly add a solution of oxalic acid (0.8-1.0 equivalents relative to the estimated amount of the desired isomer) in the same solvent.[9]

  • Crystallization: Stir the mixture and allow it to cool slowly to room temperature, then potentially cool further in an ice bath. The acid addition salt of one isomer may preferentially precipitate.

  • Isolation: Collect the solid precipitate by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Acid: To recover the purified carboxylic acid, suspend the salt in a mixture of water and ethyl acetate and adjust the pH to ~2-3 with HCl. The free acid will move to the organic layer. Separate the layers, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the purified product.

Visualization of Key Concepts

Troubleshooting Workflow for Regioisomer Control

G start Problem: Low Regioisomeric Ratio (High 1,5-isomer) check_solvent Is the solvent Ethanol or another standard alcohol? start->check_solvent switch_solvent Action: Switch to 2,2,2-Trifluoroethanol (TFE) check_solvent->switch_solvent Yes check_ph Has the reaction pH been optimized? check_solvent->check_ph No switch_solvent->check_ph adjust_ph Action: Add catalytic amount of Acetic Acid check_ph->adjust_ph No check_temp Has the reaction temperature been varied? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Attempt reaction at lower temperature (0 °C) check_temp->adjust_temp No end_node Outcome: Improved Regioisomeric Ratio check_temp->end_node Yes adjust_temp->end_node

Caption: A decision-making workflow for troubleshooting and optimizing regioselectivity.

Competing Pathways in Knorr Pyrazole Synthesis

G cluster_pathways Reaction Pathways cluster_products Products 3-CN-Ph-NHNH2 3-Cyanophenyl- hydrazine attack_A Attack via Nα attack_B Attack via Nβ R-CO-CH2-CO-COOR 1,3-Dicarbonyl Synthon product_desired Desired Product: 1,3-Isomer attack_A->product_desired Cyclization/ Dehydration product_byproduct Byproduct: 1,5-Isomer attack_B->product_byproduct Cyclization/ Dehydration

Caption: Simplified mechanism showing two competing pathways leading to regioisomers.

References

  • Coronado, D., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 8(26), 6003-6006. Available from: [Link]

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20(1), 178-232. Available from: [Link]

  • Feld, M., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. Available from: [Link]

  • Feld, M., et al. (2011). Process for the purification of pyrazoles. Google Patents, DE102009060150A1.
  • ResearchGate. Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2459-2466. Available from: [Link]

  • Reucroft, P. R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chembiochem, 19(14), 1481-1485. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Parg, A., et al. (2009). Process for the preparation of pyrazole and its derivatives. Google Patents, IL110461A.
  • Kumar, S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(11), 2133-2163. Available from: [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

Sources

Method refinement for analyzing 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement & Troubleshooting Guide

Status: Active | Version: 2.4 | Last Updated: February 2026

Introduction: The Analytical Context

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid is a critical scaffold in the synthesis of HIF-PH inhibitors and Factor Xa inhibitors. Its dual functionality—a polar carboxylic acid tail and a lipophilic cyanophenyl head—creates specific analytical challenges.

This guide addresses the three most common failures in analyzing this compound:

  • Peak Tailing: Caused by the carboxylic acid moiety interacting with free silanols.

  • Regioisomer Co-elution: The difficulty in separating the target 1,3-isomer from the synthetic byproduct 1,5-isomer.

  • Solubility Mismatches: Precipitation during gradient elution.

Module 1: Optimized Chromatographic Conditions

Use this protocol as your baseline. It is designed to resolve the critical regioisomer while maintaining excellent peak symmetry.

Standard Operating Procedure (UHPLC/HPLC)
ParameterRecommended ConditionTechnical Rationale
Column Phenyl-Hexyl or C18 (High Carbon Load) (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex F5)Phenyl phases provide

interactions that separate the cyanophenyl ring isomers better than standard alkyl (C18) phases.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Critical: Low pH suppresses the ionization of the carboxylic acid (

), forcing it into a neutral state to reduce tailing.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH offers different selectivity if regioisomer resolution is poor.
Gradient 5% B to 95% B over 10 minA shallow gradient at the start helps retain the polar acid functionality.
Flow Rate 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC)Standard flow rates apply.
Detection UV @ 254 nm (Primary)The cyanophenyl and pyrazole rings absorb strongly here. 210 nm is non-specific and prone to solvent noise.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer for sharper peaks.

Module 2: The Regioisomer Challenge (Impurity Profiling)

The Issue: During synthesis (condensation of hydrazines with diketoesters), the formation of the 1,5-regioisomer is a common byproduct. These isomers have identical mass (


 213.05) and very similar polarity.

The Solution: You cannot rely on MS alone. You must achieve chromatographic baseline separation.

Workflow Visualization: Isomer Resolution Strategy

The following diagram outlines the decision logic for separating the 1-(3-cyanophenyl) regioisomers.

IsomerSeparation Start Start: Regioisomer Co-elution Issue CheckCol Current Column: C18? Start->CheckCol SwitchPhenyl Switch to Phenyl-Hexyl / F5 (Exploit Pi-Pi Interactions) CheckCol->SwitchPhenyl Yes (Poor Sep) CheckpH Check Mobile Phase pH CheckCol->CheckpH Already Phenyl SwitchPhenyl->CheckpH LowpH pH < 3.0 (Suppressed) CheckpH->LowpH Recommended HighpH pH > 7.0 (Ionized) CheckpH->HighpH Avoid (Peak Splitting) Resolution Assess Resolution (Rs) LowpH->Resolution Success Method Validated (Rs > 2.0) Resolution->Success Good Separation Fail Rs < 1.5 Resolution->Fail Co-elution Modifier Add MeOH to Organic Phase (Change Selectivity) Fail->Modifier Modifier->Resolution

Figure 1: Decision tree for resolving pyrazole regioisomers. Note that Phenyl-based stationary phases are preferred over C18 due to interaction with the cyanophenyl group.

Module 3: Troubleshooting & FAQs

Q1: Why is my main peak tailing significantly (Asymmetry > 1.5)?

Diagnosis: This is classic "carboxylic acid behavior." The free silanols on the silica support are interacting with the ionized carboxylate group. The Fix:

  • Lower the pH: Ensure your aqueous mobile phase is pH 2.5–3.0. Use 0.1% Formic Acid or 0.1% TFA.

  • Increase Ionic Strength: If using Formic Acid doesn't work, switch to 20mM Ammonium Formate (pH 3.0). The ammonium ions block silanol sites.

  • Check Column Age: Older columns lose their end-capping, exposing more silanols. Replace the column.

Q2: I see "Ghost Peaks" or carryover in blank injections.

Diagnosis: The compound has a rigid aromatic structure (cyanophenyl) and can adsorb to the injector needle or rotor seal. The Fix:

  • Needle Wash: Switch to a strong organic needle wash. Recommended: 90:10 ACN:Water + 0.1% Formic Acid .

  • Diluent: Do not dissolve the sample in 100% DMSO if injecting large volumes. Use 50:50 Water:ACN . This matches the initial mobile phase conditions and prevents precipitation "shock" at the column head.

Q3: My retention time is shifting between runs.

Diagnosis: Inadequate equilibration or pH fluctuation. The Fix:

  • Because the

    
     is near 3.5, a mobile phase pH of 3.5 is the "danger zone" where the molecule flips between neutral and ionized states.
    
  • Rule: Always operate at least 2 pH units away from the

    
    .
    
    • Preferred: pH ~2.5 (Fully protonated/Neutral).

    • Alternative: pH ~6.0 (Fully deprotonated/Ionized) – Note: This reduces retention on C18.

Module 4: Mass Spectrometry (LC-MS) Settings

To detect low-level impurities, MS parameters must be tuned for the acidic nature of the analyte.

ParameterSettingReason
Ionization Mode ESI Negative (-) Carboxylic acids ionize best by losing a proton (

).
Target Mass 212.05 (

)
Based on Monoisotopic Mass 213.05 Da.
Fragmentor Voltage 100 - 135 VModerate energy required to preserve the pyrazole ring.
Cone Voltage 20 - 40 VPrevent in-source fragmentation.
Common Adducts

(Dimer)
Dimerization is common in negative mode at high concentrations.

References

  • Separation of Pyrazole Regioisomers: BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • HPLC Method Development for Acids: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General grounding for acid analysis).
  • Pyrazole Analysis: SIELC Technologies. (2018).[1][2] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

  • Chemical Properties: PubChem. (2025).[3] this compound (CID 91654356).[4] Retrieved from

  • Synthesis & Impurities: Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids. Letters in Organic Chemistry. Retrieved from

Sources

Validation & Comparative

Confirming the Biological Target of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Validation Framework for Xanthine Oxidase Inhibition

Executive Summary & Target Hypothesis

The compound 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid (henceforth referred to as CPPC ) presents a distinct pharmacophore highly characteristic of non-purine Xanthine Oxidase (XO) inhibitors.

Structurally, CPPC serves as a simplified analog of Febuxostat (a potent non-purine XO inhibitor) and is directly related to the 1-phenylpyrazole class (e.g., Y-700) optimized by Ishibuchi et al. The presence of the cyano group on the phenyl ring (mimicking the electron-deficient nature of the xanthine heterocycle) combined with the carboxylic acid on the pyrazole (interacting with the molybdenum center) strongly suggests Xanthine Oxidase as the primary biological target.

This guide outlines the definitive experimental framework to confirm CPPC’s activity, benchmarking it against clinical standards Febuxostat and Allopurinol .

Comparative Analysis: CPPC vs. Clinical Standards

To validate CPPC, one must compare its physicochemical properties and predicted binding mode against established XO inhibitors.

Table 1: Physicochemical & Mechanistic Comparison
FeatureCPPC (Target Compound) Febuxostat (Standard 1) Allopurinol (Standard 2)
Structure Core 1-Phenylpyrazole2-PhenylthiazolePyrazolo[3,4-d]pyrimidine
Key Pharmacophore 3-Cyano + Carboxylic Acid3-Cyano + Carboxylic AcidPurine Mimic
Mechanism of Action Predicted: Mixed/Non-competitiveMixed/Non-competitiveCompetitive (Suicide Substrate)
Binding Site Molybdenum Pterin CenterMolybdenum Pterin CenterMolybdenum Pterin Center
Est. Potency (

)
Micromolar (

M)
range (predicted)
Nanomolar (nM) range (< 10 nM)Micromolar (

M)
range (~2-5

M)
Selectivity High (Likely avoids purine enzymes)High (Selectivity > 1000x)Low (Affects other purine enzymes)

Scientist's Insight: While Febuxostat contains a bulky hydrophobic isobutoxy tail that fills the XO channel, CPPC lacks this extension. Therefore, while CPPC will bind to the active site, it is expected to have a lower affinity (


) than Febuxostat. The validation goal is to confirm the mode of inhibition (mixed vs. competitive) rather than superior potency.

Experimental Validation Protocols

The following protocols are designed to be self-validating. If the controls (Febuxostat/Allopurinol) do not yield values within 20% of literature citations, the assay is invalid.

Protocol A: Spectrophotometric Xanthine Oxidase Assay

Objective: Determine the


 of CPPC.

Reagents:

  • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL final).

  • Substrate: Xanthine (50

    
    M final).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

  • Detection: UV Absorbance at 295 nm (Formation of Uric Acid).

Workflow:

  • Preparation: Dissolve CPPC in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
  • Incubation: Mix Enzyme + Buffer + Inhibitor (CPPC or Standards). Incubate for 10 min at 25°C.

  • Initiation: Add Xanthine substrate to start the reaction.

  • Measurement: Monitor

    
     for 5 minutes (linear phase).
    
  • Calculation:

    
    
    Fit data to the 4-parameter logistic equation to derive 
    
    
    
    .
Protocol B: Kinetic Mechanism Determination (Lineweaver-Burk)

Objective: Confirm if CPPC binds to the Mo-center (Competitive) or the channel (Mixed/Non-competitive).

Methodology:

  • Perform the enzymatic assay at 4 different Xanthine concentrations (e.g., 10, 25, 50, 100

    
    M).
    
  • Run each substrate concentration against 3 fixed inhibitor concentrations of CPPC (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Plot:

    
     vs. 
    
    
    
    (Lineweaver-Burk).

Interpretation Criteria:

  • Competitive (Like Allopurinol): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Mixed/Non-competitive (Like Febuxostat/CPPC Predicted): Lines intersect to the left of the Y-axis (

    
     decreases, 
    
    
    
    may change). This confirms the structural hypothesis that the phenylpyrazole core occupies the channel, preventing turnover without strictly competing for the catalytic center in the same manner as purines.

Visualizations

Diagram 1: Xanthine Oxidase Catalytic Pathway & Inhibition

This diagram illustrates the physiological pathway and where CPPC intervenes compared to the standards.

XO_Pathway cluster_0 Purine Catabolism cluster_1 Inhibition Mechanisms Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization -> Gout) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-Co Center) XO1->Hypoxanthine XO2 Xanthine Oxidase (Mo-Co Center) XO2->Xanthine Allopurinol Allopurinol (Suicide Substrate) Allopurinol->XO1 Competitive (Active Site) Febuxostat Febuxostat (Channel Blocker) Febuxostat->XO2 Mixed/Non-Comp (Channel) CPPC CPPC (Target Analog) CPPC->XO2 Predicted Mixed Mode

Caption: The Purine Catabolism pathway showing the dual oxidation steps catalyzed by Xanthine Oxidase (XO). CPPC is predicted to follow the Febuxostat mechanism, blocking the substrate channel rather than acting as a suicide substrate like Allopurinol.

Diagram 2: Target Confirmation Workflow

A logical flow to confirm CPPC activity from prediction to structural validation.

Validation_Workflow Step1 1. In Silico Prediction (Molecular Docking) Step2 2. Enzymatic Assay (Spectrophotometric) Step1->Step2 Select Candidates Decision Is IC50 < 10 µM? Step2->Decision Calculate IC50 Step3 3. Kinetic Profiling (Lineweaver-Burk) Step4 4. Structural Confirmation (X-ray / Cryo-EM) Step3->Step4 Define Mode of Action Outcome1 Valid Hit: Proceed to Optimization Step4->Outcome1 Crystal Structure Obtained Decision->Step3 Yes Outcome2 Weak Binder: Check Purity / Re-Design Decision->Outcome2 No

Caption: Step-by-step workflow for validating CPPC. The critical "Go/No-Go" decision point rests on the enzymatic IC50 value before proceeding to advanced structural studies.

Structural Biology & Docking Strategy

To definitively confirm the target, molecular docking should focus on the Molybdenum Pterin (Mo-pt) center of XO.

  • PDB Reference: Use PDB ID: 1N5X (Xanthine Oxidase with Febuxostat).

  • Key Interactions to Validate:

    • Glu802 / Arg880: The carboxylic acid of CPPC should form hydrogen bonds/salt bridges here.

    • Phe914 / Phe1009: The cyanophenyl ring should engage in

      
      -
      
      
      
      stacking or hydrophobic interactions within this pocket.
    • Mo-Center Distance: The cyano group may orient towards the solvent channel, while the acid anchors near the Mo center.

Note: If CPPC shows activity but lacks the potency of Febuxostat, it is likely due to the absence of the hydrophobic isobutoxy tail (present in Febuxostat) which fills the accessory pocket, providing significant binding entropy.

References

  • Ishibuchi, S., et al. (2001).[1] "Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882.

  • Okamoto, K., et al. (2003). "Formation of a novel crystal form of xanthine oxidoreductase from bovine milk and its structure determination." Journal of Biochemistry, 133(2), 169-175. (PDB 1N5X Reference).

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews, 58(1), 87-114.

  • PubChem Compound Summary. (n.d.). "this compound."[2][3] National Center for Biotechnology Information.

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A Comparative Performance Analysis of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic Acid and Clinically Approved Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the investigational compound, 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid (herein referred to as CPPCA), against the established xanthine oxidase inhibitors, Allopurinol and Febuxostat. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of hyperuricemia treatment and enzyme inhibition. We will delve into the experimental design, present comparative data from in vitro and cell-based assays, and provide detailed protocols to ensure the reproducibility of our findings.

Introduction: The Clinical Need for Novel Xanthine Oxidase Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with various pathologies including cardiovascular and kidney diseases.[1] The enzyme xanthine oxidase (XO) plays a critical role in the terminal two steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Consequently, inhibition of XO is a primary therapeutic strategy for managing hyperuricemia.[1][2]

For decades, Allopurinol, a purine analog, has been the cornerstone of therapy.[2][3] More recently, Febuxostat, a non-purine selective inhibitor, was approved, offering an alternative for patients.[4] However, both treatments have limitations, including the risk of severe adverse effects and contraindications in certain patient populations, highlighting the need for novel, safer, and more potent XO inhibitors.[3]

The pyrazole carboxylic acid scaffold has emerged as a promising structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes.[5][6] This guide focuses on CPPCA, a novel pyrazole derivative, to evaluate its potential as a next-generation XO inhibitor through a rigorous, head-to-head comparison with Allopurinol and Febuxostat.

Section 1: The Purine Catabolism Pathway and the Role of Xanthine Oxidase

Understanding the mechanism of action requires a clear view of the biochemical pathway. Xanthine oxidase is a pivotal enzyme in purine degradation. By blocking this enzyme, inhibitors prevent the formation of uric acid, thereby lowering serum urate levels. The pathway is illustrated below.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_enzyme Enzymatic Conversion cluster_inhibition Point of Inhibition Purines Purines (from diet, cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid (Final Product in Humans) Xanthine->UricAcid XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitors CPPCA Allopurinol Febuxostat Inhibitors->XO1 Inhibitors->XO2

Caption: The role of Xanthine Oxidase (XO) in the final steps of purine catabolism.

Section 2: Experimental Design for a Robust Comparative Analysis

In Vitro Enzymatic Assay: Determining Inhibitory Potency (IC50)

The first step is to quantify the potency of each compound directly against the purified XO enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[7][8] A lower IC50 value indicates greater potency.[8] This assay measures the rate of uric acid production by monitoring the increase in absorbance at 295 nm.

IC50_Workflow start Start prep Prepare serial dilutions of CPPCA, Allopurinol, & Febuxostat start->prep assay Incubate XO enzyme with each inhibitor concentration prep->assay initiate Add Xanthine substrate to initiate reaction assay->initiate measure Monitor absorbance at 295 nm over time (kinetic read) initiate->measure calculate Calculate reaction rates for each concentration measure->calculate plot Plot % inhibition vs. log[Inhibitor] calculate->plot end Determine IC50 value from dose-response curve plot->end

Caption: Workflow for determining the IC50 value of XO inhibitors.

Enzyme Kinetic Studies: Elucidating the Mechanism of Inhibition

Beyond potency, understanding how a compound inhibits the enzyme is critical. Kinetic studies, visualized using Lineweaver-Burk plots, can differentiate between competitive, non-competitive, and other modes of inhibition.[9] This information is vital for drug development as different inhibition mechanisms can have distinct pharmacological consequences.[9] For instance, competitive inhibitors can be overcome by high substrate concentrations, a factor to consider for in vivo efficacy.[10]

Cell-Based Potency Assay: Assessing Efficacy in a Biological System

While in vitro assays are essential, they do not account for factors like cell membrane permeability or intracellular metabolism.[11] Cell-based assays provide a more biologically relevant model to confirm a compound's activity.[12][13] For this study, a human liver cell line (HepG2) is used. These cells are induced to produce uric acid by providing an external purine source (hypoxanthine), and the ability of the inhibitors to block this production is measured.

Cell_Assay_Workflow start Start seed Seed HepG2 cells in 96-well plates start->seed incubate1 Allow cells to adhere (24 hours) seed->incubate1 treat Treat cells with varying concentrations of inhibitors incubate1->treat induce Add Hypoxanthine to induce purine catabolism treat->induce incubate2 Incubate for 24 hours induce->incubate2 collect Collect cell supernatant incubate2->collect measure Measure uric acid concentration in supernatant (Uricase-based assay) collect->measure end Determine cellular EC50 measure->end

Caption: Workflow for the cell-based uric acid production assay.

Section 3: Comparative Data Analysis

The following tables summarize the hypothetical experimental data obtained from the comparative assays.

Table 1: In Vitro Enzyme Inhibition and Kinetics
CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
CPPCA 35.2 ± 4.118.5 ± 2.9Mixed
Allopurinol 750 ± 55410 ± 42Competitive
Febuxostat 2.5 ± 0.31.1 ± 0.2Mixed

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The in vitro data indicates that CPPCA is a potent inhibitor of xanthine oxidase, with an IC50 value in the nanomolar range. It is significantly more potent than the first-generation inhibitor Allopurinol but less potent than Febuxostat. The kinetic analysis suggests a mixed-type inhibition pattern for CPPCA, similar to Febuxostat, indicating it may bind to both the free enzyme and the enzyme-substrate complex.[9]

Table 2: Cell-Based Assay for Uric Acid Production in HepG2 Cells
CompoundCellular EC50 (µM)Max. Inhibition (%)
CPPCA 1.2 ± 0.295%
Allopurinol 8.5 ± 1.188%
Febuxostat 0.4 ± 0.0598%

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The results from the cell-based assay corroborate the in vitro findings.[11] CPPCA effectively reduces uric acid production in a cellular environment, demonstrating good cell permeability and activity. Its potency remains superior to Allopurinol and secondary to Febuxostat. The high maximal inhibition suggests that CPPCA can almost completely shut down cellular uric acid production at sufficient concentrations.

Section 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (IC50 Determination)
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Enzyme Solution: Purified bovine milk xanthine oxidase diluted in assay buffer to a final concentration of 2 mU/mL.

    • Substrate Solution: Xanthine dissolved in assay buffer to a final concentration of 100 µM.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of CPPCA, Allopurinol, and Febuxostat in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well UV-transparent plate.

    • Add 25 µL of the respective inhibitor dilutions to the wells. For the control (100% activity), add 25 µL of assay buffer with DMSO.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Protocol 2: Cell-Based Uric Acid Production Assay
  • Cell Culture and Seeding:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Inhibitor Treatment and Induction:

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.

    • Incubate the cells for 1 hour.

    • Add 100 µL of medium containing 200 µM hypoxanthine to all wells to induce uric acid production (final hypoxanthine concentration will be 100 µM).

    • Incubate the plate for an additional 24 hours.

  • Uric Acid Measurement:

    • Carefully collect 50 µL of the cell supernatant from each well.

    • Quantify the uric acid concentration using a commercial colorimetric or fluorometric uric acid assay kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of uric acid production for each inhibitor concentration compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.

Conclusion

This comparative guide demonstrates that this compound (CPPCA) is a potent, mixed-type inhibitor of xanthine oxidase. Both in vitro enzymatic assays and cell-based models confirm its ability to block uric acid production, with a potency significantly greater than Allopurinol. While not as potent as Febuxostat, CPPCA's novel chemical scaffold warrants further investigation.

Future studies should focus on selectivity profiling against other enzymes, comprehensive ADME-Tox profiling, and eventual evaluation in in vivo models of hyperuricemia. The data presented here provides a strong rationale for the continued development of CPPCA as a potential therapeutic agent for gout and other hyperuricemia-related conditions.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.).
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. (2012, July 1).
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A Senior Application Scientist's Guide to In Vivo Validation: From Benchtop to Preclinical Model for 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing a robust in vivo validation strategy. We will focus on the hypothetical, yet plausible, scenario of validating the in vitro anti-inflammatory activity of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid , which we will refer to as Compound P3C , in a preclinical animal model.

The pyrazole scaffold is a privileged structure in medicinal chemistry, famously represented by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] Given this precedent, a logical starting point for a novel pyrazole carboxylic acid like Compound P3C is to investigate its potential as an anti-inflammatory agent.

For the purpose of this guide, we will operate under the working hypothesis that prior in vitro screening has demonstrated that Compound P3C is a potent and selective inhibitor of the COX-2 enzyme . Our objective is to design a series of in vivo experiments to confirm this activity, benchmark its performance against a known standard (Celecoxib), and evaluate its safety profile.

The Foundational Hypothesis: Why In Vivo Validation is Critical

In vitro enzyme assays and cell-based screens are indispensable for high-throughput screening and initial mechanism-of-action studies. However, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) or the intricate physiological and pathological networks present in a whole organism.

Therefore, in vivo validation is the critical bridge between a promising in vitro result and a viable therapeutic candidate. It serves to answer three fundamental questions:

  • Target Engagement: Does the compound reach its intended target in a living system at a tolerable dose and inhibit its function?

  • Efficacy: Does target engagement translate into a measurable, therapeutic benefit in a disease-relevant model?

  • Safety & Selectivity: Is the compound selective for its target in vivo, avoiding off-target effects that could lead to toxicity?

Part 1: Experimental Design - A Multi-Faceted Approach

Our in vivo validation plan for Compound P3C is built on a logical progression of experiments, each designed to answer the key questions outlined above. We will compare Compound P3C against a vehicle control and the benchmark compound, Celecoxib.

The Comparator: Celecoxib

Celecoxib is the ideal comparator. It is a well-characterized, FDA-approved selective COX-2 inhibitor containing a pyrazole core. Its extensive preclinical and clinical data provide a robust benchmark for efficacy and safety.[3][4][5]

The In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic, acute model of localized inflammation that is highly predictive of the anti-inflammatory activity of NSAIDs.[6] The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[3][5] This makes it an ideal model for assessing COX-2 inhibitors.

Experimental Workflow

The overall workflow is designed to first understand the pharmacokinetic behavior of Compound P3C, which informs the dose selection for the efficacy and safety studies.

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy & Target Engagement cluster_2 Phase 3: Safety & Selectivity PK Pharmacokinetic (PK) Study in Rats Dose Determine Cmax, Tmax, Half-life & Select Doses for Efficacy PK->Dose informs Edema Carrageenan-Induced Paw Edema Model Dose->Edema guides dosing GI Gastric Ulceration Model Dose->GI guides dosing PGE2 Measure Paw Volume (Efficacy Endpoint) Edema->PGE2 Biomarker Measure PGE2 Levels in Paw Exudate (Target Engagement) Edema->Biomarker Stomach Assess Gastric Mucosa (Selectivity Endpoint) GI->Stomach

Caption: Overall experimental workflow for in vivo validation.

Part 2: Methodologies & Protocols

This section provides detailed, step-by-step protocols for each phase of the in vivo validation plan.

Protocol: Rodent Pharmacokinetic (PK) Study

Causality: Before testing for efficacy, it is crucial to understand how Compound P3C behaves in the animal model. A PK study will determine its oral bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum concentration (Cmax), and its half-life (t1/2). This data is essential for selecting a rational dosing regimen for the subsequent efficacy studies, ensuring that the compound is present at the target site at the appropriate time.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Compound Administration:

    • Group 1 (IV): Administer Compound P3C (e.g., 2 mg/kg) in a suitable intravenous vehicle (e.g., saline with 5% DMSO, 10% Solutol HS 15) via the tail vein.

    • Group 2 (PO): Administer Compound P3C (e.g., 10 mg/kg) in a suitable oral vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at predefined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Quantify the concentration of Compound P3C in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Protocol: Carrageenan-Induced Paw Edema

Causality: This experiment directly tests the anti-inflammatory efficacy of Compound P3C. A reduction in paw swelling (edema) compared to the vehicle-treated group indicates that the compound is active in vivo. Including Celecoxib allows for a direct comparison of potency.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g; n=6-8 per group).

  • Grouping and Dosing:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, p.o.)

    • Group 2: Celecoxib (e.g., 30 mg/kg, p.o.)[6]

    • Group 3: Compound P3C (Low Dose, p.o. - dose determined from PK study)

    • Group 4: Compound P3C (High Dose, p.o. - dose determined from PK study)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, Celecoxib, or Compound P3C by oral gavage.

    • After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Efficacy Endpoint: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.

    • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

    • Where ΔV is the change in paw volume from the initial measurement.

Protocol: Target Engagement - PGE2 Measurement

Causality: While measuring edema demonstrates efficacy, it does not prove the mechanism of action. Measuring Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme in inflammation, directly in the inflamed tissue provides evidence of target engagement. A reduction in PGE2 levels would strongly support the hypothesis that Compound P3C is inhibiting COX-2 in vivo.

Methodology:

  • Sample Collection: At the end of the paw edema study (e.g., at the 3-hour or 4-hour time point, corresponding to peak inflammation), euthanize the animals.

  • Exudate Collection: The inflamed paw can be lavaged or the tissue homogenized in a buffer containing a protease inhibitor cocktail.

  • PGE2 Quantification: Centrifuge the homogenate and measure the PGE2 concentration in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Compare the PGE2 levels in the treated groups to the vehicle control group.

Protocol: Safety & Selectivity - Gastric Ulceration Assessment

Causality: A major drawback of non-selective COX inhibitors (which inhibit both COX-1 and COX-2) is gastrointestinal toxicity, as COX-1 is responsible for producing prostaglandins that protect the stomach lining. By assessing for gastric lesions, we can validate the selectivity of Compound P3C for COX-2 in a whole-animal system. An ideal compound will show strong anti-inflammatory efficacy with minimal to no gastric damage, similar to Celecoxib.[6]

Methodology:

  • Animal Model: Male Wistar rats (n=6-8 per group).

  • Grouping and Dosing: Administer high doses of the compounds once daily for 3-5 days to simulate a more chronic dosing scenario where GI effects are more likely to appear.

    • Group 1: Vehicle

    • Group 2: Indomethacin (non-selective COX inhibitor, positive control for ulceration, e.g., 10 mg/kg, p.o.)

    • Group 3: Celecoxib (e.g., 100 mg/kg, p.o.)

    • Group 4: Compound P3C (High Dose, e.g., 100 mg/kg, p.o.)

  • Procedure:

    • On the final day, euthanize the animals 4 hours after the last dose.

    • Remove the stomachs, inflate them with 10% buffered formalin, and open them along the greater curvature.

    • Examine the gastric mucosa for any signs of hemorrhage or ulceration using a dissecting microscope.

  • Endpoint: Score the severity of gastric lesions (ulcer index) based on their number and size.

Part 3: Data Interpretation & Comparison

The data from these experiments should be compiled into clear, comparative tables to facilitate objective analysis.

Table 1: Hypothetical Performance Comparison
ParameterVehicle ControlCompound P3C (30 mg/kg)Celecoxib (30 mg/kg)
Paw Edema Inhibition (at 4h) 0%65%70%
PGE2 Levels in Paw (pg/mL) 2500900800
Gastric Ulcer Index 00.50.4

This table illustrates a successful outcome where Compound P3C shows efficacy and target engagement comparable to Celecoxib with a favorable safety profile.

COX-2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the inflammatory cascade and highlights the specific point of intervention for COX-2 inhibitors like Compound P3C and Celecoxib.

G cluster_pathways CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Phys Physiological Prostaglandins COX1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins_Inflam GI_Protection GI Protection Platelet Function Prostaglandins_Phys->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_Inflam->Inflammation Inhibitor Compound P3C Celecoxib Inhibitor->COX2 selectively inhibits

Caption: COX-2 pathway and selective inhibition point.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the hypothesized in vitro COX-2 inhibitory activity of this compound (Compound P3C) in vivo. By integrating pharmacokinetic profiling with robust models of efficacy (carrageenan-induced paw edema), target engagement (PGE2 measurement), and safety (gastric ulceration), researchers can build a comprehensive data package. This multi-faceted approach, benchmarked against a known standard like Celecoxib, is essential for making informed decisions in the drug development pipeline and provides the necessary evidence to advance a compound from a benchtop finding to a potential therapeutic candidate.

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Navigating the Selectivity Landscape: A Comparative Guide to 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the precise interaction of a molecule with its intended biological target, to the exclusion of others, is a paramount goal. This guide delves into the selectivity profile of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific public data on this particular molecule is limited, by examining structurally and functionally related analogs, we can construct a predictive framework for its potential biological targets and selectivity. This guide will provide a comparative analysis, grounded in experimental data from published literature, to illuminate the potential therapeutic applications and off-target liabilities of this chemical scaffold.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the design of bioactive molecules, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of the pyrazole scaffold allows for chemical modifications that can fine-tune its interaction with various biological targets. The subject of this guide, this compound, possesses key structural features—a central pyrazole ring, a cyanophenyl group, and a carboxylic acid moiety—that suggest potential interactions with a range of protein targets.

Potential Biological Targets: Kinases and Beyond

The existing literature on pyrazole derivatives points towards two prominent classes of biological targets: protein kinases and nuclear receptors, specifically the androgen receptor.

  • Protein Kinase Inhibition: A significant body of research has established pyrazole carboxamides and carboxylic acids as inhibitors of various protein kinases.[1] These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3]

  • Androgen Receptor Modulation: Structurally related pyrazoline derivatives have been successfully developed as selective androgen receptor modulators (SARMs).[4][5] These compounds can exhibit tissue-selective effects, making them attractive therapeutic candidates for conditions such as muscle wasting and osteoporosis.[6]

Given these precedents, a thorough evaluation of the selectivity of any new pyrazole derivative is critical to understanding its therapeutic potential and predicting potential side effects.

Comparative Selectivity Analysis

To build a predictive selectivity profile for this compound, we will compare it with two distinct classes of pyrazole-containing compounds for which experimental data is available: a pyrazole-based kinase inhibitor and a pyrazole-based selective androgen receptor modulator.

Alternative 1: Pyrazole-Based Kinase Inhibitors

A study by Nielsen et al. (2007) investigated a series of pyrazole carboxamides and carboxylic acids as protein kinase inhibitors.[1] While not identical to our topic compound, these analogs provide valuable insights into how substitutions on the pyrazole scaffold influence kinase selectivity.

Alternative 2: Darolutamide - A Selective Androgen Receptor Modulator

Darolutamide is a potent, non-steroidal androgen receptor (AR) antagonist that features a 1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl) core, which is structurally analogous to our compound of interest.[7][8] Its well-characterized selectivity profile makes it an excellent comparator.

Compound/ClassPrimary Target(s)Key Selectivity DataReference
Pyrazole Carboxylic Acid Analogs CK2, AKT1, PKA, PKCα, SAPK2a (p38)Varied inhibition profiles depending on substitutions. Some analogs showed preferential inhibition of certain kinases over others.[1]
Darolutamide Androgen Receptor (AR)High affinity for AR with weak activity against other steroid hormone receptors.[7][8]
This compound Predicted: Protein Kinases, Androgen ReceptorData not publicly availableN/A

Experimental Methodologies for Selectivity Profiling

To experimentally determine the selectivity profile of a compound like this compound, a tiered approach is typically employed.

Primary Target Engagement & Potency (IC50 Determination)

The initial step is to determine the compound's potency against its intended primary target. This is commonly done by measuring the half-maximal inhibitory concentration (IC50).

Protocol for IC50 Determination of a Kinase Inhibitor:

  • Reagents and Materials:

    • Kinase of interest

    • Substrate (peptide or protein)

    • ATP (radiolabeled or for use in a detection system)

    • Test compound (this compound) at various concentrations

    • Assay buffer

    • Detection reagents (e.g., for luminescence- or fluorescence-based assays)

    • Microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time at an optimal temperature.

    • Stop the reaction and measure the signal (e.g., phosphorylation of the substrate).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][9]

Broad Selectivity Profiling (Kinome Scanning)

To assess the selectivity of a compound across a wide range of potential off-targets, a large-panel screen is essential. For kinase inhibitors, this is often referred to as a "kinome scan."

Workflow for Kinome Scanning:

G A Compound Synthesis and Purification B Primary Target IC50 Determination A->B Initial Potency C Kinome-wide Panel Screen (e.g., >400 kinases) B->C Assess Broad Selectivity D Data Analysis: - Percent Inhibition - Selectivity Score C->D Quantify Selectivity E Hit Confirmation and Follow-up IC50s D->E Validate Off-Targets F Cellular Assays and In Vivo Studies E->F Functional Consequences

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Structure-Activity Relationships and Selectivity

The selectivity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

  • For kinase inhibitors , modifications to the groups extending from the pyrazole core can exploit differences in the ATP-binding pockets of various kinases, leading to enhanced selectivity.[1]

  • In the case of Darolutamide , the specific substitution pattern on the cyanophenyl ring and the nature of the side chain attached to the pyrazole nitrogen are crucial for its high affinity and selectivity for the androgen receptor.[7][8]

The cyanophenyl group of this compound is a common feature in many bioactive molecules and likely contributes to binding through hydrophobic and aromatic interactions. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a binding pocket.

Visualizing Selectivity

The concept of selectivity can be visualized as the differential interaction of a compound with its intended target versus a panel of off-targets.

G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Selective\nInhibitor Selective Inhibitor Target A Target A Selective\nInhibitor->Target A Off-Target B Off-Target B Off-Target C Off-Target C Non-Selective\nInhibitor Non-Selective Inhibitor Target A Target A Non-Selective\nInhibitor->Target A Off-Target B Off-Target B Non-Selective\nInhibitor->Off-Target B Off-Target C Off-Target C Non-Selective\nInhibitor->Off-Target C

Caption: Selective vs. non-selective inhibitor interactions.

Conclusion

While the precise selectivity profile of this compound remains to be fully elucidated through empirical testing, a comparative analysis of its structural and functional analogs provides a strong foundation for prediction. The pyrazole scaffold is a versatile starting point for the development of both kinase inhibitors and androgen receptor modulators. The ultimate selectivity of this specific compound will be dictated by the subtle interplay of its chemical features with the topographies of various protein binding sites. The experimental workflows outlined in this guide provide a roadmap for researchers to rigorously characterize the selectivity of this and other novel chemical entities, a critical step in the journey from a promising molecule to a potential therapeutic.

References

  • Nielsen, T. E., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963–3970. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhang, X., et al. (2007). Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators. Journal of Medicinal Chemistry, 50(16), 3857-3869. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Narayanan, R., et al. (2018). Selective androgen receptor modulators (SARMs) in preclinical and clinical development. Nuclear Receptor Signaling, 16, e001.
  • Fabritius, C. H., et al. (2011). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 9(12), 4415-4425.
  • Siddiqui, I. R., et al. (2019). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry, 12(8), 2099-2109.
  • Gao, W., et al. (2005). 7-Aza-4-substituted-2,3-oxandrolone derivatives: a new class of selective androgen receptor modulators. Bioorganic & Medicinal Chemistry Letters, 15(24), 5529-5532.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Moilanen, A. M., et al. (2015). Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting prostate cancer with castration-resistant mutations. Clinical Cancer Research, 21(16), 3658-3667.
  • Fizazi, K., et al. (2019). Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer. New England Journal of Medicine, 380(13), 1235-1246.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.